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L-amino-acid oxidase

Cat. No.: B1576255
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Description

Historical Context and Initial Discoveries of L-Amino-Acid Oxidase

The initial discovery of this compound is credited to A. Zeller and A. Maritz in 1944. wikipedia.org Their work was foundational in identifying this enzymatic activity. Subsequent research in 1948 established LAAO as a flavoprotein and noted its prevalence in nearly all snake venoms. worthington-biochem.com A significant milestone in the study of LAAO was achieved in 1958 when Wellner and Meister successfully prepared the enzyme in crystalline form. worthington-biochem.com

The decades that followed saw a burgeoning of research into the properties and mechanism of LAAO. In the 1960s, detailed studies were conducted on the enzyme's prosthetic groups, stability, and pH dependence, along with elucidation of its reaction mechanism. worthington-biochem.com The 1970s brought the discovery of suicide substrates for LAAO, such as vinylglycine, and further investigations into the effects of pH and competitive inhibitors on its activity. worthington-biochem.com The bactericidal properties of LAAO from Crotalus adamanteus were also first reported during this period. worthington-biochem.com The late 1990s marked another significant advancement with the determination of the gene sequence for an LAAO. worthington-biochem.com

Enzymatic Classification and Nomenclature of this compound

This compound is systematically classified as an oxidoreductase, an enzyme that catalyzes the transfer of electrons from one molecule (the reductant) to another (the oxidant). Specifically, it belongs to the group of oxidoreductases that act on the CH-NH2 group of donors with oxygen as the acceptor. wikipedia.org

The systematic name for this enzyme class is L-amino-acid:oxygen oxidoreductase (deaminating) . wikipedia.org It is assigned the Enzyme Commission (EC) number 1.4.3.2 . wikipedia.orggenome.jp In literature, it is also sometimes referred to as ophio-amino-acid oxidase. wikipedia.org

Classification Details
Enzyme Family Oxidoreductases wikipedia.org
Systematic Name L-amino-acid:oxygen oxidoreductase (deaminating) wikipedia.org
EC Number 1.4.3.2 wikipedia.orggenome.jp
Common Name This compound (LAAO) wikipedia.org
Alternative Name Ophio-amino-acid oxidase wikipedia.org

Fundamental Catalytic Reaction of this compound

L-amino acid + H₂O + O₂ ⇌ a 2-oxo acid + NH₃ + H₂O₂ wikipedia.org

Substrates and Products of this compound

This compound exhibits specificity for the L-isomers of amino acids. worthington-biochem.com While it can act on a variety of L-amino acids, many LAAOs show a preference for those with hydrophobic and aromatic side chains. wikipedia.orgworthington-biochem.com

Common Substrates:

L-leucine worthington-biochem.com

L-isoleucine worthington-biochem.com

L-norleucine worthington-biochem.com

L-phenylalanine worthington-biochem.com

L-tyrosine worthington-biochem.com

L-tryptophan worthington-biochem.com

L-methionine worthington-biochem.com

L-histidine worthington-biochem.com

Products of the Catalytic Reaction:

α-keto acid: The specific α-keto acid formed depends on the amino acid substrate. For example, the deamination of L-alanine produces pyruvic acid. wikipedia.org

Ammonia (B1221849) (NH₃): A common byproduct of the deamination process. frontiersin.org

Hydrogen Peroxide (H₂O₂): Generated from the reduction of molecular oxygen. frontiersin.org

Role of Molecular Oxygen and Flavin Adenine (B156593) Dinucleotide (FAD)

Molecular oxygen (O₂) and the cofactor flavin adenine dinucleotide (FAD) are essential for the catalytic activity of this compound. wikipedia.org LAAO is a flavoprotein, meaning it utilizes a flavin cofactor, in this case, FAD, which is non-covalently bound to the enzyme. nih.govebi.ac.uk

The catalytic mechanism occurs in two main steps: a reductive half-reaction and an oxidative half-reaction. frontiersin.org In the reductive step, the L-amino acid substrate is oxidized to an imino acid, and in the process, FAD is reduced to FADH₂. ebi.ac.ukmdpi.com In the subsequent oxidative step, the reduced FADH₂ is re-oxidized back to FAD by molecular oxygen. ebi.ac.ukmdpi.com This re-oxidation of the cofactor is coupled with the reduction of O₂ to produce hydrogen peroxide. mdpi.comnih.gov

Formation of Hydrogen Peroxide and Ammonia

The formation of hydrogen peroxide and ammonia is a direct consequence of the catalytic cycle of this compound.

The process begins with the oxidation of the L-amino acid to an imino acid intermediate. ebi.ac.uk This intermediate is then non-enzymatically hydrolyzed by water, which leads to the release of the α-keto acid and ammonia (NH₃). ebi.ac.uk

Simultaneously, the reduced FADH₂ cofactor reacts with molecular oxygen. mdpi.com This reaction regenerates the oxidized FAD, making it available for another catalytic cycle, and produces hydrogen peroxide (H₂O₂) as a key byproduct. frontiersin.orgmdpi.com The production of hydrogen peroxide is a defining feature of the LAAO reaction and is central to many of its biological effects. wikipedia.org

Properties

bioactivity

Antibacterial

sequence

ADNKNPLEECFRETNYEEFLEIAR

Origin of Product

United States

Structural Biology of L Amino Acid Oxidase

Quaternary Structure and Oligomeric States of L-Amino-Acid Oxidase

PropertyDescriptionSource(s)
Oligomeric State Typically a homodimer; can form "dimer of dimers" in crystal lattice wikipedia.orgmdpi.comresearchgate.net
Number of Subunits 2 wikipedia.orgum.edu.my
Subunit Molecular Weight ~50-70 kDa wikipedia.orgworthington-biochem.comscielo.br
Subunit Interaction Non-covalent wikipedia.org

This table summarizes the general quaternary structure characteristics of this compound.

Most snake venom L-amino-acid oxidases (SV-LAAOs) are homodimers, where two identical polypeptide chains, or protomers, associate through non-covalent interactions. wikipedia.org Each subunit has a molecular weight of approximately 50 to 70 kDa. wikipedia.orgscielo.br For example, the LAAO from the Malayan pit viper (Calloselasma rhodostoma) is a dimeric enzyme with each protomer weighing about 55 kDa. nih.gov LAAOs are also typically glycoproteins, meaning they are modified with carbohydrate chains. um.edu.myworthington-biochem.com

Each monomeric unit, or protomer, folds into a multi-domain structure. nih.gov The interaction to form the functional dimer can vary between LAAOs from different sources. In the LAAO from Bothrops atrox venom, the dimers are assembled asymmetrically, featuring interactions between the FAD-binding domain of one monomer and the substrate-binding domain of the other. mdpi.com A conserved zinc-binding site located at the interface between the monomers may serve to stabilize this dimeric structure. mdpi.com

In contrast, the dimerization of the bacterial LAAO from Rhodococcus opacus is uniquely mediated by its helical domain, a feature not observed in other members of its enzyme family. mdpi.comrcsb.org

Domain Organization of this compound

The protomer of LAAO is consistently described as having a three-domain architecture. frontiersin.orgnih.govnih.gov This organization is crucial for binding the FAD cofactor, recognizing the specific L-amino acid substrate, and creating the catalytic environment.

DomainResidue Range (C. rhodostoma)Primary FunctionSource(s)
FAD-Binding Domain 35–64, 242–318, 446–486Binds the FAD cofactor nih.govmdpi.com
Substrate-Binding Domain 5–25, 73–129, 233–236, 323–420Binds the L-amino acid substrate nih.govmdpi.com
Helical Domain 130–230Forms substrate access funnel frontiersin.orgnih.govum.edu.my

This table outlines the domain organization of this compound based on the crystal structure from Calloselasma rhodostoma.

The FAD-binding domain is responsible for anchoring the essential flavin adenine (B156593) dinucleotide (FAD) cofactor. proteopedia.org This domain is formed from three discontinuous segments of the primary amino acid sequence. mdpi.com In the LAAO from C. rhodostoma, these segments correspond to residues 35–64, 242–318, and 446–486. nih.govmdpi.com The structure of this domain features a classic nucleotide-binding fold, also known as a Rossmann fold, which is characterized by a series of alternating beta-strands and alpha-helices. nih.gov This motif is common in many FAD and NAD(P)-binding enzymes. nih.gov The FAD molecule is buried deep within the protein, making extensive contacts with amino acid residues from both the FAD-binding and substrate-binding domains. frontiersin.org

The substrate-binding domain is responsible for recognizing and binding the L-amino acid substrate. mdpi.com This domain is composed of several discontinuous regions of the polypeptide chain, which in C. rhodostoma LAAO include residues 5-25, 73-129, 233-236, and 323-420. nih.govmdpi.com Together with the helical domain, it forms a long, funnel-shaped cavity approximately 25 Å deep that leads to the active site. wikipedia.orgnih.govnih.gov This structure facilitates substrate specificity. wikipedia.org Key amino acid residues within this domain, such as Arg90 and Gly464 in C. rhodostoma, make direct hydrogen bond contacts with the substrate. nih.govnih.gov Specifically, the carboxylate group of the amino acid substrate forms a salt bridge with the guanidinium (B1211019) group of a conserved arginine residue (Arg90) and a hydrogen bond with a tyrosine residue (Tyr372). frontiersin.orgmdpi.com

Active Site Architecture and Catalytic Residues in this compound

The catalytic prowess of this compound (LAAO) is centered within its active site, a highly specialized and conserved region deep within the enzyme. frontiersin.org This site is meticulously designed to bind L-amino acid substrates, facilitate the oxidative deamination reaction, and release the resulting products. Its architecture is characterized by a unique combination of key amino acid residues, a distinct channel leading to the catalytic core, and essential interactions with the flavin adenine dinucleotide (FAD) cofactor.

Identification of Key Amino Acid Residues

Structural and functional studies have identified several amino acid residues that are critical for the catalytic activity of LAAO. In many snake venom LAAOs (SV-LAAOs), residues such as Arginine (Arg) at position 90, Histidine (His) at position 223, and Tyrosine (Tyr) at position 372 are highly conserved and play pivotal roles. frontiersin.orgbiorxiv.org

Arg90 is instrumental in anchoring the carboxyl group of the amino acid substrate through hydrogen bonds, ensuring its proper orientation for catalysis. frontiersin.orgnih.gov Recent studies on LAAO from B. atrox have confirmed the essential catalytic functions of Arg90 and Tyr372. biorxiv.org Another crucial residue is a conserved Lysine (Lys), for instance, Lys326 in Calloselasma rhodostoma LAAO, which is thought to activate a water molecule for the hydrolysis of the imino acid intermediate. capes.gov.brworthington-biochem.com

While His223 has been proposed to act as a general base, abstracting a proton from the substrate's amino group, its role appears to be clade-dependent. frontiersin.orgebi.ac.uk It is highly conserved in viperid svLAAOs but not in those from elapids, where it can be substituted by residues like Serine or Asparagine. nih.gov This suggests that different LAAOs may employ slightly varied catalytic mechanisms. The hydrophobic pocket of the active site, often lined with residues like Isoleucine (Ile) and Tryptophan (Trp), contributes to substrate specificity, particularly for amino acids with non-polar side chains. frontiersin.orgmdpi.com

A summary of key residues and their proposed functions is presented in the table below.

ResiduePosition (example from C. rhodostoma)Proposed Function
Arginine (Arg)90Binds the carboxyl group of the substrate, ensuring proper orientation. frontiersin.orgnih.gov
Histidine (His)223Acts as a general base to deprotonate the substrate's amino group (conserved in viperid LAAOs). frontiersin.orgebi.ac.uk
Lysine (Lys)326Activates a water molecule for hydrolysis of the imino acid intermediate. capes.gov.brworthington-biochem.com
Tyrosine (Tyr)372Interacts with the carboxyl group of the substrate and stabilizes the active site. frontiersin.orgmdpi.com
Glycine (Gly)464Forms hydrogen bonds with the ligand. nih.gov
Isoleucine (Ile)374, 430Form part of the hydrophobic substrate-binding pocket. frontiersin.org

Ligand Binding Pockets and Funnel-Shaped Channels

A distinctive feature of LAAO architecture is a long, funnel-shaped channel, approximately 25 Å in length, that extends from the protein surface to the deeply buried active site. frontiersin.orgnih.gov This channel, formed at the interface of the helical and substrate-binding domains, serves as the entry pathway for the L-amino acid substrate. nih.govresearchgate.net The walls of this funnel are lined with both hydrophilic and hydrophobic residues that guide the substrate towards the catalytic center. frontiersin.org

Structural studies of LAAO from Calloselasma rhodostoma complexed with an inhibitor, o-aminobenzoate, have visualized the trajectory of a ligand through this funnel. nih.gov The funnel narrows at a constricted region, formed by residues such as His223, before opening into the wider internal cavity that constitutes the substrate-binding site. capes.gov.br This architecture likely plays a role in substrate selectivity, allowing only appropriately sized molecules to access the active site. Furthermore, another channel system has been proposed to facilitate the entry of molecular oxygen for the oxidative half-reaction and the exit of the product, hydrogen peroxide. nih.gov

Cofactor Interactions (FAD)

The catalytic activity of LAAO is entirely dependent on the non-covalently bound flavin adenine dinucleotide (FAD) cofactor. nih.govwikipedia.org The FAD molecule is located deep within the protein, at the interface of the FAD-binding and substrate-binding domains. frontiersin.org The FAD-binding domain itself features a classic nucleotide-binding fold. nih.gov

The FAD cofactor is held in place through extensive interactions with various amino acid residues. frontiersin.org The isoalloxazine ring system of FAD, the site of the redox reactions, is in close contact with residues that stabilize it, such as Met89 and Arg90. frontiersin.org The adenine part of FAD interacts with residues like Glu63, while the phosphate (B84403) and ribityl sugar portions are bound by another set of residues including Arg71 and Thr469. frontiersin.org These interactions not only anchor the FAD molecule but also modulate its redox potential, which is crucial for the oxidative deamination of the amino acid substrate and the subsequent reduction of oxygen to hydrogen peroxide. frontiersin.orgmdpi.com The enzyme catalyzes the transfer of a hydride from the substrate's α-carbon to the N5 atom of the FAD's isoalloxazine ring, leading to the reduced form, FADH2. mdpi.comwikipedia.org

Conformational Dynamics and Flexibility of this compound

The structure of this compound is not static; it possesses inherent flexibility and undergoes conformational changes that are integral to its catalytic function. These dynamic motions, particularly in response to ligand binding, allow the enzyme to accommodate substrates, facilitate the chemical reaction, and release products.

Insights from Structural Studies

Molecular dynamics simulations of LAAO from Bothrops atrox have revealed an asymmetric behavior within the dimer and a direct communication between the FAD- and substrate-binding domains of the different subunits. nih.gov This suggests that the dimeric nature of the enzyme is not just for stability but also plays a role in its catalytic mechanism through inter-subunit communication. Furthermore, studies on an ancestral LAAO have identified a key phenylalanine residue that may control conformational dynamics important for broad substrate recognition. researchgate.net

Impact of Ligand Binding on Conformation

The binding of a substrate or inhibitor to the active site of LAAO can induce significant conformational changes. Structural studies of Calloselasma rhodostoma LAAO with a bound L-phenylalanine substrate revealed alternate conformations for the key active site residues His223 and Arg322. nih.gov This suggests a dynamic active site that can adapt to the presence of the substrate.

Comparative Structural Analysis of this compound Isoforms and Related Flavoenzymes

The structure of this compound (LAAO) has been extensively studied, revealing a conserved three-dimensional fold that facilitates its catalytic activity. This section provides a comparative structural analysis of LAAO with its stereospecific counterpart, D-amino-acid oxidase, and explores its evolutionary placement within the broader family of oxidoreductases.

Comparison with D-Amino-Acid Oxidase

A key structural feature that dictates their enantiomeric specificity is the mirror-symmetrical relationship between their substrate-binding sites. nih.govresearchgate.net This arrangement allows for the preservation of the catalytic geometry of the atoms involved in the reaction while accommodating the opposite stereoisomer of the amino acid substrate. nih.gov When the structures of LAAO and DAAO are superimposed, the residues responsible for binding the carboxylate group of the substrate and those making hydrophobic contacts with the substrate's side chain are in overlapping positions. researchgate.net However, the binding pocket that accommodates the amino acid side chain in DAAO is oriented orthogonally compared to that in LAAO, which is crucial for selecting the D-enantiomer. mdpi.com

The active sites of both enzymes feature key residues that facilitate catalysis. For instance, in snake venom LAAO, a histidine residue (His223) is proposed to act as a base. researchgate.netpnas.org In porcine DAAO, a tyrosine residue (Tyr224) is suggested to play a similar role. researchgate.net This highlights a convergent evolution of the active site machinery to perform a similar chemical transformation on enantiomerically distinct substrates.

Evolutionary Structural Relationships within Oxidoreductase Families

Phylogenetic analyses have provided insights into the evolutionary history of LAAOs and their relationship to other flavin-dependent oxidoreductases. nih.govmdpi.com LAAOs belong to the flavoprotein amine oxidase (FAO) superfamily, which also includes enzymes like monoamine oxidase (MAO), polyamine oxidase (PAO), and D-amino-acid oxidase (DAAO). nih.govresearchgate.net These enzymes share a common mechanistic feature: the use of an FAD cofactor for the oxidative deamination of amino compounds. nih.gov

Sequence and structural analyses indicate that LAAOs from different sources, such as snake venom, bacteria, and fungi, exhibit varying degrees of homology. frontiersin.org For example, snake venom LAAOs (SV-LAAOs) show high sequence identity among themselves but lower identity with LAAOs from other kingdoms. frontiersin.org Phylogenetic trees often show distinct clusters for LAAOs from different origins, suggesting a common ancestor followed by divergent evolution to fulfill specific physiological roles in different organisms. mdpi.comresearchgate.netmdpi.com For instance, bacterial LAAOs from Pseudoalteromonas form a well-defined phylogenetic cluster, distinct from other marine bacterial LAAOs. mdpi.com Interestingly, these Pseudoalteromonas LAAOs appear more closely related to LAAOs from gastropods than to other bacterial enzymes, hinting at a shared evolutionary origin. mdpi.com

Crystallographic and Spectroscopic Approaches to this compound Structure Elucidation

The three-dimensional structure of this compound has been primarily elucidated through X-ray crystallography, complemented by various spectroscopic techniques that provide further insights into the enzyme's structural and electronic properties.

X-ray Crystallography Studies of this compound

X-ray crystallography has been instrumental in revealing the detailed atomic structure of LAAO from various sources, including snake venom and bacteria. These studies have consistently shown that LAAOs are typically homodimeric proteins, with each monomer comprising three distinct domains: a FAD-binding domain, a substrate-binding domain, and a helical domain. nih.govscispace.comunesp.br

The first high-resolution structure of an LAAO was determined for the enzyme from the Malayan pit viper, Calloselasma rhodostoma, at a resolution of 2.0 Å. nih.gov This study provided a detailed view of the active site and the substrate access channel. nih.gov Since then, the crystal structures of several other LAAOs have been solved, including those from Agkistrodon halys pallas (2.3 Å resolution), Vipera ammodytes ammodytes (2.6 Å resolution), and Bothrops jararacussu (3.1 Å resolution). scispace.comrcsb.org

Crystallographic studies have also been performed on LAAOs from bacterial sources. For instance, the LAAO from Rhodococcus opacus was crystallized, and its structure was solved to a resolution of at least 1.6 Å. nih.govosti.gov These high-resolution structures have been crucial for understanding the structural basis of substrate specificity and the catalytic mechanism. For example, in the structure of LAAO from Bothrops atrox, molecular dynamics simulations based on the crystal structure revealed an asymmetric behavior and communication between the FAD- and substrate-binding domains of the two subunits, shedding light on the role of dimerization in catalysis. nih.gov

The crystallization of LAAOs often involves standard techniques like hanging-drop vapor diffusion, using various precipitants such as polyethylene (B3416737) glycol (PEG). nih.govresearchgate.net The resulting crystals are then subjected to X-ray diffraction analysis to determine the electron density map and build the atomic model of the protein.

Table 1: Selected X-ray Crystallography Studies of this compound

Source Organism Resolution (Å) Space Group Key Structural Findings Reference(s)
Calloselasma rhodostoma 2.0 Three-domain structure; 25 Å long substrate access funnel. nih.gov
Lachesis muta 3.0 P2₁ Asymmetric unit contains two molecules. nih.govresearchgate.netiucr.org
Rhodococcus opacus 1.6 P2₁2₁2₁ or C222₁ Homodimeric structure with non-covalently bound FAD. nih.govosti.gov
Bothrops atrox Conserved three-domain pattern; dimeric arrangement stabilized by zinc. nih.gov
Bothrops jararacussu 3.1 P2₁ FAD cofactor in a different orientation than previously described. unesp.brrcsb.org
Agkistrodon halys pallas 2.3 scispace.com

Advanced Spectroscopic Probes for Structural Insights

In conjunction with X-ray crystallography, spectroscopic techniques provide dynamic and electronic information about the LAAO structure, particularly concerning the FAD cofactor and its interaction with substrates.

UV-Visible (UV-Vis) Spectroscopy is a fundamental tool for studying flavoenzymes like LAAO. The FAD cofactor has characteristic absorption peaks in the visible range, typically around 380-390 nm and 450-465 nm, which give the purified enzyme a yellow color. um.edu.mymdpi.com These spectral features are sensitive to the oxidation state of the flavin. Upon substrate binding and the subsequent reductive half-reaction, the FAD is converted to its reduced form, FADH₂, leading to a bleaching of the visible absorbance. mdpi.com Reoxidation of FADH₂ by molecular oxygen restores the original spectrum, a process that can be monitored to study the enzyme's kinetics. mdpi.com

Fluorescence Spectroscopy is another powerful technique for probing the local environment of the FAD cofactor. The intrinsic fluorescence of FAD is often quenched when it is bound to the apoenzyme. Changes in the fluorescence intensity and emission wavelength can provide information about ligand binding and conformational changes in the active site. nih.govmdpi.com For example, the binding of substrates or inhibitors can alter the flavin's environment, leading to detectable changes in its fluorescence properties.

These spectroscopic methods are not only used for basic characterization but also as diagnostic tools to study the enzyme's mechanism and its interactions with various molecules. nih.gov The combination of high-resolution structural data from crystallography with the dynamic and electronic information from spectroscopy provides a comprehensive understanding of the structure-function relationship in this compound.

Molecular Biology and Genetics of L Amino Acid Oxidase

Gene Cloning and Heterologous Expression Strategies for L-Amino-Acid Oxidase

The production of recombinant LAAO is crucial for its detailed characterization and potential biotechnological uses. However, obtaining sufficient quantities of active recombinant LAAO has been a significant challenge.

The heterologous expression of LAAO has been met with several obstacles. A primary challenge is the high toxicity of the enzyme to the host cells, often due to the production of hydrogen peroxide, a byproduct of its catalytic activity. biorxiv.orgnih.gov Additionally, issues with protein insolubility, improper folding, and low expression levels are frequently encountered, particularly in bacterial systems like Escherichia coli. nih.govmdpi.com For instance, the expression of LAAO from Rhodococcus opacus in E. coli resulted in the formation of insoluble inclusion bodies. nih.govmdpi.com

Despite these challenges, significant progress has been made. The use of alternative expression hosts has proven to be a successful strategy. For example, Streptomyces lividans was a suitable host for the heterologous expression of LAAO from R. opacus. nih.gov The methylotrophic yeast Pichia pastoris has also been successfully used for the expression of active recombinant LAAO, including from snake venom. nih.govnih.gov More recently, ancestral sequence reconstruction has been employed to design a hyper-thermostable ancestral LAAO that was successfully expressed in E. coli. nih.gov

ChallengeHost OrganismDescription
Toxicity Escherichia coliThe H₂O₂ produced by LAAO activity is toxic to E. coli, inhibiting expression levels. biorxiv.orgnih.gov
Insolubility Escherichia coliExpression of LAAO from Rhodococcus opacus resulted in the accumulation of insoluble protein. nih.govmdpi.com
Low Yield Escherichia coliExpression of soluble recombinant LAAO from sea hare was low (approx. 0.2 mg/L). nih.gov
Glycosylation Differences Yeast (e.g., Pichia pastoris)Glycosylation patterns in yeast can differ from those in the native organism, potentially affecting protein function. biorxiv.org

Optimizing expression systems is key to overcoming the challenges of recombinant LAAO production. In prokaryotic systems like E. coli, strategies include codon optimization to match the host's codon usage, which can prevent premature translation termination and protein misfolding. abcam.com The use of different expression vectors and promoters, such as the T7 promoter system, has also been shown to enhance expression levels. mdpi.com Co-expression with chaperone proteins may also help prevent the aggregation of recombinant LAAO. nih.gov

Eukaryotic systems, such as the yeast Pichia pastoris, offer advantages like the ability to perform post-translational modifications. abcam.com Optimization in these systems often involves selecting strong, inducible promoters like the alcohol oxidase 1 (AOX1) promoter, which is induced by methanol. nih.govthermofisher.com Furthermore, adjusting fermentation conditions, such as temperature and pH, can significantly impact the yield and activity of the expressed enzyme. nih.gov Human Embryonic Kidney (HEK293T) cells have also been used for the successful production of recombinant LAAO. biorxiv.org

Expression SystemOptimization StrategyExample
Prokaryotic (E. coli) Codon OptimizationMatching the codons of a synthetic L-ASNase gene to the most commonly used codons in E. coli resulted in high-level expression. mdpi.com
Prokaryotic (E. coli) Promoter SelectionThe T7 promoter system produced the highest specific activity and expression level of a recombinant gene compared to other promoters. mdpi.com
Eukaryotic (Pichia pastoris) Inducible PromotersThe methanol-inducible AOX1 promoter is commonly used for high-level protein expression. nih.govabcam.com
Eukaryotic (HEK293T cells) -Successful production of recombinant LAAO from Bothrops atrox. biorxiv.org

Primary Sequence Analysis of this compound

Analysis of the primary amino acid sequence of LAAOs from various sources has revealed conserved features that are critical for their structure and function.

The cloning and sequencing of cDNAs encoding LAAOs have provided the basis for understanding their primary structure. For example, the cDNA for LAAO from the Malayan pit viper Calloselasma rhodostoma was found to encode a protein with high identity to LAAOs from other snake species. nih.gov Similarly, the complete cDNA sequence of LAAO from Bothrops jararaca was determined to be 1452 base pairs, encoding a protein of 484 amino acid residues. nih.gov The LAAO gene from Pseudoalteromonas sp. B3 was found to be 1608 base pairs in length, encoding for 535 amino acid residues. nih.gov

OrganismcDNA Length (bp)Encoded Amino AcidsReference
Bothrops jararaca1452484 nih.gov
Pseudoalteromonas sp. B31608535 nih.gov
Calloselasma rhodostomaNot specifiedHigh identity to other snake LAAOs nih.gov

LAAOs are flavoproteins that contain a non-covalently bound flavin adenine (B156593) dinucleotide (FAD) cofactor. Current time information in Sacramento, CA, US.nih.gov Their amino acid sequences contain highly conserved motifs associated with FAD binding. A classic dinucleotide binding motif (DBM) with a consensus sequence of xhxhGxGxxGxxxhxxh(x)8hxhE(D) (where x is any residue and h is a hydrophobic residue) is located in the N-terminal region. mdpi.com Another conserved feature is the "GG motif" (RxGGRxxS/T). mdpi.comasm.org A highly conserved FAD-binding sequence motif, GxGxxG, is also characteristic of flavoproteins. asm.org

Conserved MotifConsensus SequenceLocationFunction
Dinucleotide Binding Motif (DBM) xhxhGxGxxGxxxhxxh(x)8hxhE(D)N-terminusFAD/NAD(P)-binding. mdpi.com
GG Motif RxGGRxxS/T-Common feature in LAAO sequences. mdpi.comasm.org
FAD-binding motif GxGxxG-Typical FAD binding site for flavoproteins. asm.org
Glutathione Reductase Family Motif T(S)xxxxxF(Y)xxGD(E)C-terminusFAD-binding. mdpi.com

Many LAAOs are synthesized with an N-terminal signal peptide that directs them for secretion or to specific cellular compartments. aai.org For example, the predicted protein sequence for the human LAAO homolog, IL4I1, contains a putative signal peptide for entry into the endoplasmic reticulum. aai.org

A common post-translational modification of LAAOs is N-linked glycosylation. aai.org LAAO from the Malayan pit viper is a glycoprotein, and the crystal structure shows N-linked oligosaccharide chains at asparagine residues Asn172 and Asn361. nih.govcapes.gov.br The extent and nature of glycosylation can vary depending on the expression system, which can in turn affect the protein's properties. biorxiv.org For instance, recombinant LAAO produced in mammalian HEK293 cells showed a different electrophoretic mobility compared to the native snake venom enzyme, which may be partly due to differences in glycosylation. biorxiv.org

Gene Regulation and Expression Profiling of this compound

The production and activity of this compound (LAAO) are meticulously controlled within organisms through complex gene regulation and expression mechanisms. These processes ensure that the enzyme is synthesized when and where it is needed, often in response to specific environmental or physiological cues.

Transcriptional and Translational Control Mechanisms

The regulation of LAAO biosynthesis occurs at both the transcriptional (DNA to mRNA) and translational (mRNA to protein) levels. In the marine bacterium Pseudoalteromonas sp. Rf-1, several genes have been identified that influence LAAO production. nih.gov A study using transposon mutagenesis revealed that a GntR family transcriptional regulator is involved in this process. nih.gov Transcriptional regulators are proteins that bind to specific DNA sequences to control the rate of transcription.

Furthermore, the study in Pseudoalteromonas highlighted the involvement of post-transcriptional, translational, and/or post-translational level controls. nih.gov For instance, the disruption of genes encoding for an N-acetyltransferase GCN5 and a SAM-dependent methyltransferase affected LAAO activity, suggesting that modifications to the protein or the machinery involved in its synthesis are crucial regulatory steps. nih.gov

In mammals, the regulation of gene expression in response to nutrient availability, including amino acids, involves complex signaling pathways. mdpi.com While not specific to LAAO in all cases, general mechanisms such as the GCN2/ATF4 pathway sense amino acid concentrations and can lead to a general reduction in protein synthesis while paradoxically increasing the translation of specific mRNAs, like that for the transcription factor ATF4. mdpi.com This transcription factor then activates genes to adapt to the dietary stress. mdpi.com Additionally, the accuracy of translation itself is a control point; quality control mechanisms that edit misacylated aminoacyl-tRNAs are critical for maintaining the fidelity of protein synthesis and for the cell's ability to respond to amino acid stress. pnas.org

The mammalian LAAO, known as Interleukin-4 induced gene 1 (IL4I1), is subject to transcriptional and translational regulation during an immune response. researchgate.net Its expression is significantly upregulated at both levels in response to certain stimuli, highlighting its role in immunity. researchgate.net

Upregulation in Response to Specific Stimuli

The expression of LAAO is often increased, or "upregulated," in response to a variety of external and internal signals, reflecting its diverse biological roles, particularly in defense and stress response.

A primary stimulus for LAAO upregulation is the presence of pathogens. Because the hydrogen peroxide produced by LAAO has potent antimicrobial effects, its expression is induced as a defense mechanism. nih.govd-nb.info For example, in the rockfish Sebastes schlegeli, LAAO is expressed in skin mucus and serves an antibacterial function. nih.gov In the giant snail Achatina fulica, LAAO is expressed in its mucus to inhibit bacterial growth. um.es In some marine bacteria, LAAO expression is associated with deterring the settlement of competing organisms. um.esmdpi.com

In mammals, the LAAO enzyme IL4I1 is physiologically produced by antigen-presenting cells and is upregulated in response to the cytokine Interleukin-4, which is a key signaling molecule in the immune system. um.esnih.gov This upregulation is a critical part of the adaptive immune response. nih.gov LAAO from the venom of the Malayan pit viper (Calloselasma rhodostoma) has been shown to stimulate human neutrophils, leading to the production of reactive oxygen species (ROS) and the expression of genes associated with inflammation and the formation of neutrophil extracellular traps (NETs), a defense mechanism against pathogens. mdpi.com Specifically, genes such as TXNIP, FOXO3, PPARA, ELANE, CXCL8, and PADI4 were upregulated in neutrophils upon stimulation with this venom LAAO. mdpi.com

Environmental and metabolic conditions also trigger LAAO upregulation. The fungus Neurospora crassa uses LAAO to generate ammonia (B1221849) from L-amino acids when other nitrogen sources are scarce. um.esmdpi.com In some bacteria, the hydrogen peroxide generated by LAAO is involved in the differentiation of biofilms. um.esmdpi.com

Below is a table summarizing various stimuli that lead to the upregulation of this compound in different organisms.

Organism/Cell TypeStimulusOutcome/Function
Pseudoalteromonas speciesEnvironmental monitoring/competition Deters settlement of competing marine organisms. um.esmdpi.com
Neurospora crassaLimitation of nitrogen sourcesScavenges nitrogen from L-amino acids. um.esmdpi.com
Marinomonas mediterraneaBiofilm formation signalsH₂O₂ release facilitates biofilm differentiation. um.esmdpi.com
Human NeutrophilsCalloselasma rhodostoma venom LAAOUpregulation of genes (TXNIP, FOXO3, etc.) for NET formation. mdpi.com
Mammalian Immune CellsInterleukin-4 (IL-4)Upregulation of IL4I1 to modulate adaptive immune response. um.esnih.gov
Human SpermatozoaPhenylalanine (LAAO substrate)Stimulation of capacitation and acrosome reaction. researchgate.net

Evolutionary Biology of this compound

The study of this compound from an evolutionary perspective reveals a deep history and significant diversification, highlighting its fundamental importance across the tree of life.

Phylogenetic Relationships Across Diverse Organisms

Phylogenetic analyses, which compare genetic sequences to deduce evolutionary relationships, show that LAAOs are widespread, occurring in organisms from bacteria and fungi to venomous snakes and mammals. uni-konstanz.de These analyses have revealed distinct evolutionary lineages.

A major phylogenetic study identified two primary subfamilies of LAAOs. nih.govnih.gov One subfamily includes LAAOs from vertebrates and certain bacteria (Terrabacteria), while the second includes those from mollusks and another group of bacteria (Hydrobacteria). nih.govnih.gov This deep split suggests these subfamilies originated very early in the history of life, implying that the innate immune functions of LAAO in vertebrates and mollusks evolved independently. nih.govnih.gov

Within animals, LAAOs cluster into different groups. mdpi.com For example, a phylogenetic tree constructed using LAAO amino acid sequences shows a clear separation between enzymes from vertebrates, gastropods, and fungi. mdpi.com The LAAO from the redtail coral snake (Micrurus mipartitus) clusters squarely within the clade of LAAOs from other elapid snakes, distinct from those of viperid snakes. ucr.ac.cr In some cases, the evolutionary path is not linear. The LAAO gene in Streptococcus oligofermentans, for instance, appears to have been acquired through horizontal gene transfer from another group of Streptococcus, as its evolutionary history differs from that of the organism's other genes. nih.gov

Divergence and Conservation of this compound Gene Families

The evolution of LAAO has been shaped by gene duplication, a process where a copy of a gene is created, which can then diverge over time to acquire new functions. core.ac.uk This process is a primary driver for the expansion and functional diversification of gene families. mdpi.com

In mammals, the LAAO gene family has expanded through such duplications. nih.govnih.gov Phylogenetic analysis supports the hypothesis that the mammalian genes LAO1 and LAO2 arose from a gene duplication event that occurred before the evolutionary split between marsupial and placental mammals. nih.govnih.gov The IL4I1 gene, another member of the family, likely duplicated from the common ancestor of LAO1 and LAO2 even earlier, before tetrapods diverged from bony fishes. nih.govnih.gov

This divergence has led to functional specializations. For example, mammalian IL4I1 clusters closely with LAAOs from bony fishes and they share unique sequence features, including specific amino acid replacements and a two-codon deletion, which may be functionally important. nih.govnih.gov

Despite this divergence, certain regions of the LAAO protein are highly conserved across different species, indicating their critical importance for the enzyme's structure and function. Most LAAOs are flavoproteins that use flavin adenine dinucleotide (FAD) as a cofactor. core.ac.uk The FAD-binding domain, particularly a structure known as the Rossmann fold, is a conserved feature. researchgate.net Specific conserved sequence patterns, such as a "GG-motif" within the FAD-binding region, are characteristic of these enzymes. researchgate.net An analysis of the FAD-binding region across 231 different organisms identified 150 unique amino acid patterns, yet all maintained the core structure necessary for function, showcasing a blend of conservation and variation. researchgate.net The conservation of residues near the enzyme's active site is also critical for its catalytic activity. nih.gov

The table below details the key gene duplication events in the evolutionary history of the mammalian LAAO gene family.

Ancestral GeneDuplication Event TimingResulting Genes/Clades
Ancestral LAAOBefore tetrapod/bony fish divergenceIL4I1 and the common ancestor of LAO1/LAO2. nih.govnih.gov
Ancestor of LAO1/LAO2Before marsupial/placental mammal divergenceLAO1 and LAO2. nih.govnih.gov

Enzymology and Catalytic Mechanisms of L Amino Acid Oxidase

Detailed Catalytic Cycle of L-Amino-Acid Oxidase

The catalytic mechanism of this compound is a two-step process involving a reductive and an oxidative half-reaction. acs.orgresearchgate.net This cycle facilitates the conversion of L-amino acids into α-keto acids, utilizing molecular oxygen as the final electron acceptor. researchgate.netmdpi.com

Reductive Half-Reaction (Substrate Oxidation)

The catalytic cycle begins with the reductive half-reaction, where the L-amino acid substrate is oxidized. researchgate.netnih.gov In this initial step, the enzyme's FAD cofactor is reduced to FADH2. ebi.ac.ukfrontiersin.org The process is thought to involve the abstraction of a proton from the amino group of the substrate, followed by the transfer of a hydride from the α-carbon to the N5 position of the FAD's isoalloxazine ring. nih.govebi.ac.uk This results in the formation of an α-imino acid intermediate and the reduced FADH2 cofactor. nih.govnih.gov

Oxidative Half-Reaction (FAD Re-oxidation and Hydrogen Peroxide Formation)

Following the oxidation of the substrate, the oxidative half-reaction occurs to regenerate the enzyme for the next catalytic cycle. acs.orgnih.gov The reduced FADH2 cofactor is re-oxidized back to FAD by molecular oxygen. mdpi.commdpi.com During this process, molecular oxygen acts as the electron acceptor and is reduced to hydrogen peroxide (H2O2). mdpi.comfrontiersin.org This step completes the catalytic cycle, releasing the final products and restoring the enzyme to its initial state. nih.gov

Role of Imino Acid Intermediate

The α-imino acid is a key transient species formed during the reductive half-reaction. nih.govwikipedia.org This intermediate is unstable and undergoes spontaneous, non-enzymatic hydrolysis. mdpi.comebi.ac.uk The hydrolysis of the imino acid yields the final α-keto acid and ammonia (B1221849), which are then released from the enzyme. nih.govontosight.ai

Substrate Specificity and Selectivity of this compound

L-amino-acid oxidases exhibit a range of substrate specificities, which can vary significantly depending on the source of the enzyme. frontiersin.orgmdpi.com This selectivity is a key characteristic that dictates the enzyme's biological function and potential applications.

Preference for Hydrophobic and Aromatic L-Amino Acids

Many L-amino-acid oxidases, particularly those found in snake venom, show a marked preference for hydrophobic and aromatic L-amino acids. nih.govwikipedia.orgworthington-biochem.com Substrates such as L-leucine, L-methionine, L-phenylalanine, L-tryptophan, and L-tyrosine are often readily oxidized by these enzymes. nih.govwikipedia.orgmdpi.com For instance, the LAAO from Calloselasma rhodostoma (Malayan pit viper) and other snake venoms demonstrate high activity towards these types of amino acids. nih.govmdpi.com The active site of these enzymes often contains a hydrophobic pocket that accommodates the nonpolar side chains of these substrates. nih.gov

Broad vs. Narrow Substrate Spectra

The substrate spectrum of L-amino-acid oxidases can be either broad or narrow. frontiersin.orgasm.org Some LAAOs, like the one from the bacterium Rhodococcus opacus, exhibit a broad substrate spectrum, capable of oxidizing a wide range of L-amino acids. acs.orgasm.org In contrast, other LAAOs have a much more restricted or narrow substrate specificity. frontiersin.orgasm.org For example, L-lysine oxidase from Trichoderma viride is highly specific for L-lysine. mdpi.comresearchgate.net Similarly, an LAAO from the mushroom Coprinus sp. shows a narrow preference for L-tryptophan. frontiersin.org The LAAO from Streptococcus oligofermentans represents a novel type with activity against only seven L-amino acids. asm.org This diversity in substrate preference is determined by variations in the amino acid residues within the enzyme's active site. mdpi.com

**Table 1: Substrate Specificity of this compound from *Pseudoalteromonas luteoviolacea***

L-Amino Acidkcat (s-1)Km (mM)
L-Leucine1360.34
L-Methionine1150.45
L-Phenylalanine362.4
L-Glutamine1201.8
L-Tryptophan450.8
Data derived from a study on the kinetic properties of LAAO from Pseudoalteromonas luteoviolacea, which is efficient with non-charged, bulky L-amino acids. mdpi.com

Stereospecificity for L-Isomers

A defining characteristic of this compound is its high degree of stereospecificity for the L-enantiomers of amino acids. worthington-biochem.comfrontiersin.org The enzyme demonstrates an absolute or near-absolute requirement for the L-configuration at the α-carbon of the amino acid substrate. worthington-biochem.com This enantioselectivity is a fundamental aspect of its biological function, ensuring that only L-amino acids, the predominant form found in proteins and metabolic pathways, are processed.

The structural basis for this stereospecificity lies in the precise three-dimensional architecture of the enzyme's active site. embopress.org The active site is a highly ordered environment that can distinguish between the L- and D-isomers of an amino acid. mdpi.com While LAAO from most sources, including snake venom, exhibits this strict specificity for L-amino acids, there are rare exceptions. For instance, an LAAO from the soil bacterium Bacillus carotarum has been reported to oxidize some D-enantiomers of its L-amino acid substrates. mdpi.com

The catalytic mechanism involves the binding of the L-amino acid substrate within the active site, a process facilitated by specific interactions between the substrate and amino acid residues of the enzyme. embopress.org A comparison with D-amino acid oxidase (DAAO), which acts on D-amino acids, reveals a mirror-symmetrical relationship between their substrate-binding sites. This structural arrangement allows for the selection of the correct enantiomer while maintaining a common catalytic mechanism. embopress.org The enzyme's preference for L-amino acids is so pronounced that it has been utilized in biotechnological applications for the separation of racemic mixtures, by selectively degrading the L-isomer to yield an optically pure preparation of the D-isomer. walshmedicalmedia.com

Enzyme Kinetics and Mechanistic Parameters of this compound

The catalytic efficiency and substrate preference of this compound can be quantitatively described by its kinetic parameters. These parameters provide insights into the enzyme's mechanism and its interaction with various substrates.

Determination of Michaelis-Menten Constants (K_m)

The Michaelis-Menten constant (K_m) is a key kinetic parameter that reflects the affinity of the enzyme for its substrate. A lower K_m value generally indicates a higher affinity. For L-amino-acid oxidases, K_m values vary depending on the source of the enzyme and the specific L-amino acid substrate being catalyzed.

For example, L-amino-acid oxidases from the mushrooms Armillaria polymyces (ApLAO) and Clitocybe geotropa (CgLAO) exhibit their highest activity with L-Leucine, with K_m values in the low millimolar range. frontiersin.org In a study on an LAAO from Pseudoalteromonas luteoviolacea, the K_m values for various proteinogenic amino acids were determined, showing a wide range of affinities. The variation in K_m was attributed to differential binding affinities for the substrates. mdpi.com

Table 1: Michaelis-Menten Constants (K_m) of this compound from Pseudoalteromonas luteoviolacea for Various L-Amino Acid Substrates

L-Amino Acid Substrate K_m (mM)
L-Leucine 0.04 ± 0.01
L-Methionine 0.06 ± 0.01
L-Phenylalanine 0.07 ± 0.01
L-Tryptophan 0.08 ± 0.01
L-Tyrosine 0.10 ± 0.02
L-Isoleucine 0.11 ± 0.02
L-Histidine 0.25 ± 0.04
L-Arginine 0.35 ± 0.06
L-Cysteine 0.45 ± 0.07
L-Valine 0.55 ± 0.09
L-Alanine 1.2 ± 0.2
L-Threonine 2.5 ± 0.4
L-Serine 3.8 ± 0.6
L-Glutamine 4.5 ± 0.7
L-Asparagine 5.2 ± 0.8
L-Lysine 6.8 ± 1.1
L-Aspartate 8.5 ± 1.4
L-Glutamate 10.2 ± 1.7

Data adapted from a study on LAAO from Pseudoalteromonas luteoviolacea. mdpi.com

Catalytic Turnover Rates (k_cat)

The catalytic turnover rate (k_cat), also known as the turnover number, represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated with substrate. It is a measure of the enzyme's maximal catalytic speed. Similar to K_m, k_cat values for this compound are dependent on the enzyme source and the substrate.

For the LAAO from Pseudoalteromonas luteoviolacea, the k_cat values also varied significantly across different amino acid substrates. Interestingly, the relative specific activity of the enzyme for different amino acids was not solely correlated with either K_m or k_cat, as these two parameters often varied independently of each other. mdpi.com

Table 2: Catalytic Turnover Rates (k_cat) of this compound from Pseudoalteromonas luteoviolacea for Various L-Amino Acid Substrates

L-Amino Acid Substrate k_cat (s⁻¹)
L-Phenylalanine 120 ± 10
L-Tryptophan 110 ± 9
L-Leucine 100 ± 8
L-Tyrosine 90 ± 7
L-Methionine 85 ± 7
L-Isoleucine 70 ± 6
L-Histidine 50 ± 4
L-Arginine 40 ± 3
L-Cysteine 35 ± 3
L-Valine 25 ± 2
L-Alanine 15 ± 1
L-Threonine 10 ± 1
L-Serine 8 ± 0.7
L-Glutamine 6 ± 0.5
L-Asparagine 5 ± 0.4
L-Lysine 4 ± 0.3
L-Aspartate 2 ± 0.2
L-Glutamate 1.5 ± 0.1

Data adapted from a study on LAAO from Pseudoalteromonas luteoviolacea. mdpi.com

Factors Influencing Reaction Rates

Several factors can influence the reaction rate of this compound. These include the concentration of the substrate and the enzyme, temperature, and pH. Snake venom LAAOs are known to be active over a wide range of pH and temperatures. nih.gov The presence of oxygen is also critical, as it acts as a substrate in the reoxidation of the FAD cofactor. wikipedia.org The stability of the enzyme can also be a factor; for instance, the presence of a substrate in the absence of oxygen can stabilize the enzyme at elevated temperatures. worthington-biochem.com

Modulators and Inhibitors of this compound Activity

The catalytic activity of this compound can be modulated by various molecules, including metal ions and chelating agents. Understanding these effects is crucial for elucidating the enzyme's mechanism and for the development of potential therapeutic agents.

Effects of Metal Ions and Chelating Agents

The influence of metal ions on LAAO activity can be either inhibitory or, in some cases, have no significant effect. The specific impact often depends on the source of the enzyme and the concentration of the metal ion. For instance, studies on LAAO from snake venoms have shown that certain metal ions can inhibit its activity.

Influence of pH and Temperature on Activity and Stability

The catalytic activity and structural stability of this compound are profoundly influenced by environmental factors, primarily pH and temperature. The optimal conditions often vary depending on the source of the enzyme.

LAAOs from different organisms exhibit a broad range of optimal pH for activity. For instance, LAAO from the fungus Trichoderma harzianum is stable at a pH range of 6-8, with instability noted at more acidic (pH 4-5.5) and alkaline (pH 9) conditions. nih.gov Similarly, LAAOs from Bothrops jararacussu and Bothrops moojeni snake venoms show optimal pH around 7.0. scielo.br An LAAO from the marine bacterium Bacillus velezensis demonstrated maximum activity at a more alkaline pH of 8.4 and was stable for an hour within a pH range of 6-9. ekb.eg In contrast, LAAOs isolated from the mushrooms Amanita phalloides and Infundibulicybe geotropa have acidic pH optima, at pH 6 and pH 5, respectively, yet retain over 50% of their activity across a wide pH range from 3 to 10. frontiersin.org The enzyme from Bungarus caeruleus venom has an optimal pH of 6.5. scielo.brscielo.br For the LAAO from sand viper venom, stability is maintained between pH 5 and 8 at 4°C, but this range narrows significantly at higher temperatures. nih.gov

Temperature is another critical parameter. The optimal temperature for LAAO from T. harzianum is 40°C, with activity decreasing at higher temperatures due to thermal denaturation. nih.gov A similar optimum of 40°C was found for the LAAO from B. velezensis. ekb.eg LAAOs from Bothrops venoms are active over a wide temperature range of 25 to 75°C, with an apparent optimum for the B. jararacussu enzyme at 65°C. scielo.br The enzyme from B. caeruleus venom works best at 37°C. scielo.brscielo.br Thermostability can also be influenced by pH and the presence of salts. For example, an LAAO from Pseudoalteromonas luteoviolacea shows high thermal stability at pH 5-6.5 with melting temperatures of 82–84°C, but this stability decreases at pH 7.5 (Tm = 60°C). mdpi.com However, the addition of sodium chloride can rescue this stability, increasing the melting temperature to 85°C at pH 7.5. mdpi.com Some LAAOs, like one from Calloselasma rhodostoma, are known to be thermolabile, while an ancestral reconstructed LAAO was found to be hyper-thermostable, with a half-life temperature of 95°C. wikipedia.orgresearchgate.net

Characterization of Competitive and Irreversible Inhibitors

The activity of this compound can be modulated by various inhibitory molecules, which are broadly classified as competitive or irreversible.

Competitive inhibitors typically bind reversibly to the enzyme's active site, competing with the natural substrate. Aromatic carboxylates, such as benzoic acid and its derivatives, are known competitive inhibitors of LAAO, although they often have Ki values in the millimolar range, indicating relatively low efficiency. mdpi.comworthington-biochem.com o-Aminobenzoate has also been identified as a mixed inhibitor of LAAO from Calloselasma rhodostoma. d-nb.info

Irreversible inhibitors, particularly "suicide substrates," form a covalent bond with the enzyme, leading to permanent inactivation. d-nb.info These inhibitors are substrate analogs that are processed by the enzyme's catalytic machinery, generating a reactive intermediate that covalently modifies an active site residue or the flavin cofactor. d-nb.info For LAAO, L-propargylglycine is a notable irreversible inhibitor that inactivates the enzyme from Crotalus adamanteus and Crotalus atrox in a time-dependent and dose-dependent manner. mdpi.comnih.gov The inactivation process involves the formation of a reversible enzyme-inhibitor complex before the covalent modification occurs. nih.gov Vinylglycine is another suicide substrate for LAAO. worthington-biochem.comd-nb.info Other described inhibitors include aristolochic acid and various tryptophan derivatives. mdpi.com

Allosteric Modulation and Conformational Activation (e.g., by detergents)

The activity of some L-amino-acid oxidases can be significantly enhanced through conformational changes induced by allosteric modulators, such as detergents, or by physical treatments like changes in pH or temperature. nih.govnih.gov

A well-documented example is the activation of LAAO from the fungus Rhizoctonia solani by the anionic detergent sodium dodecyl sulfate (B86663) (SDS). nih.gov Treatment with small amounts of SDS, and also sodium tetradecyl sulfate, strongly stimulates the enzyme's activity, while other detergents and fatty acids are ineffective. nih.gov This activation is not due to a change in the enzyme's dimeric state but is associated with a conformational change to a more open and active state. nih.gov Evidence for this includes an increase in the enzyme's hydrodynamic radius, accelerated thermal inactivation, and changes in tryptophan and FAD fluorescence, all of which suggest a more solvent-exposed and flexible structure that facilitates easier access to the active site. nih.gov

This phenomenon of conformational activation is not limited to detergents. The LAAO from Hebeloma cylindrosporum can be activated by a brief exposure to acidic pH, after which it remains in the activated conformation. nih.govresearchgate.net Similarly, some LAAOs can be reversibly inactivated by freezing and reactivated by heat treatment, pointing to conformational flexibility linked to catalytic function. d-nb.infonih.gov These findings indicate that certain LAAOs exist in a latent or low-activity state and can be transformed into a more active conformation through specific environmental triggers. nih.govnih.gov

Distribution, Diversity, and Biological Roles of L Amino Acid Oxidase

Occurrence and Source Organisms of L-Amino-Acid Oxidase

LAAOs are widely distributed in nature, and their presence has been documented in a multitude of species across different biological kingdoms nih.govresearchgate.net. The specific roles and properties of these enzymes often vary depending on their source organism.

Microorganisms are a significant source of L-amino-acid oxidases, where these enzymes are involved in functions ranging from nutrient acquisition to interspecies competition nih.gov.

Bacteria: LAAOs have been identified in several bacterial species. For instance, Rhodococcus opacus produces an LAAO with a particularly broad substrate specificity, capable of oxidizing 39 different L-amino acids researchgate.net. Other bacteria known to produce LAAOs include Escherichia coli, Bacillus subtilis, and Proteus mirabilis nih.gov. The LAAO from the marine bacterium Pseudoalteromonas luteoviolacea also exhibits broad specificity, showing activity towards all proteinogenic amino acids except proline mdpi.com. These enzymes are thought to play a role in antibacterial activity and competition among species nih.gov.

Fungi: In fungi, LAAOs are often associated with nitrogen scavenging from amino acids in the environment nih.gov. They are found in filamentous fungi such as Aspergillus nidulans nih.gov. LAAOs have also been isolated and characterized from the fruiting bodies of higher fungi, including the toxic species Amanita phalloides and Infundibulicybe geotropa nih.govfrontiersin.org. Some fungal LAAOs, like the one from Trichoderma viride, exhibit very narrow substrate specificity, with a high preference for basic L-amino acids such as L-Lysine researchgate.net.

Algae: LAAO activity is present in various algal species, including green algae and cyanobacteria, where it is involved in nitrogen assimilation taylorandfrancis.comworthingtonweb.com. The green microalga Chlamydomonas reinhardtii can deaminate amino acids extracellularly using an LAAO (LAO1) to generate ammonium for use as a nitrogen source researchgate.net. Similarly, evidence for an extracellular LAAO has been found in the diatom Phaeodactylum tricornutum researchgate.net. Certain freshwater cyanobacteria, such as Synechococcus elongatus, express an LAAO with high specificity for basic L-amino acids uni-hannover.de.

In the animal kingdom, LAAOs are found in a diverse range of species and tissues, contributing to everything from venom toxicity to innate immunity.

Snake Venom: Snake venom is a particularly rich source of LAAO, where it can constitute 1-9% of the total venom protein in snakes from the Viperidae, Crotalidae, and Elapidae families wikipedia.org. These snake venom LAAOs (SV-LAAOs) are among the most extensively studied and are significant contributors to the toxic effects of envenomation, including hemorrhage, edema, and cytotoxicity nih.govnih.gov. The enzyme has been isolated from numerous species, including the Eastern diamondback rattlesnake (Crotalus adamanteus) nih.govsigmaaldrich.com.

Mammals: The presence of LAAOs in mammals was first noted in rat kidney and liver homogenates nih.govnih.gov. While generally found in low quantities in most mammalian tissues, specific LAAOs have been identified with distinct roles nih.gov. One of the best-characterized mammalian LAAOs is the Interleukin-4 induced gene 1 (IL4I1) enzyme, a secreted oxidase primarily produced by antigen-presenting cells of the immune system mdpi.comnih.gov. Other mammalian LAAOs have been described in sperm, where they have a preference for aromatic amino acids and arginine, and in milk, where the enzyme has a broad spectrum of substrates mdpi.com.

Fish: Certain fish species utilize LAAOs as part of their external defense mechanisms. The enzyme has been isolated from the skin and gill mucous secretions of species like rockfish, great sculpin, and flounder, where it functions as an antibacterial protein wikipedia.org.

Mollusks: LAAOs are also used as a defense mechanism in mollusks nih.gov. For example, the sea hare Aplysia californica possesses an LAAO that shows a preference for the basic amino acids L-arginine and L-lysine mdpi.com.

Invertebrates: LAAOs are widely distributed among invertebrates, including insects, where they contribute to various physiological and defense functions nih.gov.

L-amino-acid oxidases are also found in plants taylorandfrancis.comworthingtonweb.com. In the plant kingdom, these enzymes can play a role in metabolism, where one of their catalytic products, ammonia (B1221849), can be utilized as a nitrogen source for cellular processes nih.gov.

Functional Diversity of this compound Isoforms

L-amino-acid oxidases exhibit significant functional diversity, which is reflected in the variations between enzymes from different sources and even within a single organism. This diversity is evident in their substrate preferences and the physicochemical conditions required for optimal activity nih.gov.

The substrate specificity of LAAOs can range from highly specific for a single amino acid to broadly active on a wide variety of L-amino acids. Optimal pH and temperature for these enzymes also vary considerably.

Snake Venom LAAOs: Most SV-LAAOs show a preference for hydrophobic L-amino acids (e.g., L-Met, L-Leu, L-Ile) and aromatic amino acids (e.g., L-Phe, L-Trp) wikipedia.orgworthingtonweb.comuniprot.org. The LAAO from Crotalus adamanteus is active on L-Arg, L-Phe, L-Met, and L-Leu and has an optimal pH of approximately 7.5 sigmaaldrich.comuniprot.org.

Bacterial LAAOs: Bacterial LAAOs can have either broad or narrow substrate specificity nih.gov. The enzyme from Rhodococcus opacus is notable for its very broad specificity, with a slightly basic pH optimum between 8 and 9 researchgate.net.

Fungal LAAOs: Fungal LAAOs also show diversity. The enzymes from Amanita phalloides and Infundibulicybe geotropa have broad specificities for hydrophobic and charged amino acids, with broad pH optima at pH 5 and pH 6, respectively frontiersin.org. In contrast, some fungal enzymes, such as L-lysine oxidase, are highly specific researchgate.netnih.gov.

Mammalian LAAOs: Mammalian LAAOs have specialized functions reflected in their specificity. The IL4I1 enzyme primarily oxidizes L-phenylalanine and, to a lesser extent, L-tryptophan at a physiological pH mdpi.complos.org. Other mammalian LAAOs show preferences for basic amino acids like arginine or have a very broad substrate range mdpi.com.

The table below summarizes the diverse properties of LAAOs from various sources.

Source OrganismEnzyme/Isoform NameOptimal pHPreferred Substrates
Crotalus adamanteus (Snake)sv-LAAO~7.5L-Phe, L-Met, L-Leu, L-Arg sigmaaldrich.comuniprot.org
Rhodococcus opacus (Bacterium)L-AAO8.0 - 9.0Very broad (L-Phe, L-Leu, L-Cit, L-Lys) researchgate.net
Amanita phalloides (Fungus)ApLAO~5.0Broad (Hydrophobic & Charged AAs) frontiersin.org
Infundibulicybe geotropa (Fungus)CgLAO~6.0Broad (Hydrophobic & Charged AAs) frontiersin.org
Mammals (Human/Mouse)IL4I1Physiological (~7.4)L-Phenylalanine, L-Tryptophan mdpi.complos.org

It is not uncommon for a single organism to produce multiple forms, or isoforms, of this compound. These isoforms may have different biochemical properties or be expressed in different tissues or under different conditions.

Snake Venom: The venom of the Eastern diamondback rattlesnake, Crotalus adamanteus, contains at least three different isoforms of LAAO nih.gov. These isoforms can arise from different combinations of non-identical subunits and may exhibit distinct biological activities, such as procoagulant or anticoagulant effects nih.gov.

Mammals: In humans, five isoforms of the IL4I1 gene have been identified nih.gov. While they are all thought to produce a similar secreted protein, their expression can be tissue-specific. For example, isoform 1 is primarily found in lymphoid tissues, while isoform 2 is expressed in specific cells of the central nervous system, such as Purkinje cells mdpi.comnih.gov. This differential expression suggests that the various isoforms may have specialized physiological roles.

Physiological Significance of this compound

This compound (LAAO) is a flavoenzyme that catalyzes the stereospecific oxidative deamination of L-amino acids. The reaction utilizes an L-amino acid, water, and oxygen as substrates to produce the corresponding α-keto acid, ammonia, and hydrogen peroxide. nih.gov This enzymatic activity is the foundation for its diverse and significant physiological roles across a wide range of organisms, from bacteria to mammals.

Contribution to Amino Acid Catabolism and Nitrogen Metabolism

The primary metabolic function of this compound is its direct participation in the breakdown of L-amino acids. By catalyzing the oxidative deamination of these molecules, LAAO initiates their catabolism. nih.govnih.govworthington-biochem.com The products of this reaction have distinct metabolic fates. The α-keto acids, which are the carbon skeletons of the original amino acids, can enter central metabolic pathways, such as the tricarboxylic acid (TCA) cycle, to be used for energy production in the form of ATP or serve as precursors for gluconeogenesis. nih.gov

Simultaneously, the removal of the amino group releases ammonia. nih.gov This ammonia can be utilized for the synthesis of new nitrogen-containing compounds or, if in excess, it is detoxified and excreted from the body, often through the urea cycle. nih.gov In some organisms, like filamentous fungi, LAAO plays a crucial role in scavenging nitrogen from available amino acids in the environment to support their metabolic needs. nih.gov In certain bacteria, the expression of LAAO is induced when amino acids are the primary nitrogen source, highlighting its role in nitrogen assimilation. Therefore, LAAO is a key enzyme at the interface of amino acid degradation and the broader network of nitrogen metabolism.

Involvement in Oxidative Stress Regulation and Reactive Oxygen Species Generation

A defining feature of the this compound reaction is the production of hydrogen peroxide (H₂O₂), a prominent reactive oxygen species (ROS). nih.govwikipedia.org This inherently links LAAO activity to the generation of oxidative stress. The catalytic mechanism involves the reduction of the enzyme's flavin adenine (B156593) dinucleotide (FAD) cofactor to FADH₂, which is then re-oxidized by molecular oxygen to produce H₂O₂. wikipedia.org

The generation of H₂O₂ by LAAO can have significant physiological consequences. Oxidative stress occurs when there is an imbalance between the production of ROS and the biological system's ability to detoxify these reactive intermediates. By producing H₂O₂, LAAO contributes to the cellular pool of ROS, which can lead to damage of cellular components like DNA, proteins, and lipids. wikipedia.org This is a key component of the cytotoxic effects observed in various biological contexts, including venom activity and antimicrobial defense. wikipedia.org Thus, LAAO is a direct enzymatic source of ROS, playing a critical role in processes where controlled oxidative damage is a functional outcome.

Role in Innate Immunity and Host Defense Mechanisms

Antibacterial Activity: The bactericidal effects of LAAO are well-documented against both Gram-positive and Gram-negative bacteria. nih.govfrontiersin.org For instance, the mammalian LAAO known as Interleukin-4 induced gene 1 (IL4I1) can inhibit the growth of Staphylococcus aureus and Escherichia coli. nih.gov LAAOs isolated from mushroom fruiting bodies have also shown significant antibacterial action against plant pathogens like Ralstonia solanacearum. frontiersin.org

Antifungal Activity: LAAOs from various sources, including fungi themselves, have been noted for their antifungal properties. researchgate.net

Antiviral Activity: The enzyme exhibits antiviral capabilities, contributing to the host's defense against viral pathogens. nih.govwikipedia.org

Antiprotozoal Activity: LAAOs isolated from snake venoms have shown potent activity against protozoan parasites. nih.gov A study on a new LAAO from Bothrops jararacussu venom demonstrated a strong antiprotozoal effect against Leishmania amazonensis and Trypanosoma cruzi. nih.gov

The table below summarizes the antimicrobial spectrum of this compound from different sources.

Source OrganismTarget Pathogen(s)Type of Activity
Bothrops jararacussu (venom)Leishmania amazonensis, Trypanosoma cruziAntiprotozoal
Human (IL4I1)Staphylococcus aureus, Escherichia coliAntibacterial
Amanita phalloides (mushroom)Ralstonia solanacearumAntibacterial
Aspergillus terreus (fungus)Various bacteria and fungiAntibacterial, Antifungal
Crotalus adamanteus (venom)Various bacteriaAntibacterial

The antimicrobial effects of this compound are executed through at least two primary mechanisms.

Hydrogen Peroxide (H₂O₂) Production: The most significant mechanism of pathogen inhibition is the generation of H₂O₂. nih.govwikipedia.org This ROS is a powerful oxidizing agent that can inflict lethal damage upon microbial cells. The bactericidal activity of LAAOs is often shown to be inhibited by the addition of catalase, an enzyme that neutralizes H₂O₂, confirming the central role of hydrogen peroxide in the antimicrobial effect. nih.gov Some LAAOs can bind directly to the surface of bacterial cells, which concentrates the H₂O₂ production at the cell membrane, leading to enhanced and localized oxidative damage. nih.govwikipedia.org

Amino Acid Depletion: A secondary mechanism involves the depletion of essential amino acids from the local environment. nih.govfrontiersin.org By catabolizing L-amino acids, LAAO reduces the availability of these crucial nutrients, which can inhibit pathogen growth. For example, the depletion of phenylalanine by the mammalian enzyme IL4I1 is thought to contribute to its in vivo inhibition of staphylococci growth. nih.gov This creates a state of nutrient deficiency for the invading microbes, thereby impeding their proliferation. frontiersin.org

Contribution to Venom Biological Activities (excluding direct clinical effects)

The primary mechanism for these effects is the intense oxidative stress induced by the high levels of H₂O₂ produced by the enzyme. wikipedia.org This leads to several key biological activities:

Induction of Apoptosis and Necrosis: Snake venom LAAOs (SV-LAAOs) are potent inducers of programmed cell death (apoptosis) and unregulated cell death (necrosis) in various cell types. The massive oxidative burst caused by H₂O₂ can trigger mitochondrial depolarization and DNA fragmentation, key events in the apoptotic pathway. wikipedia.org

Hemorrhage and Edema: LAAOs contribute to venom-induced hemorrhage and edema (swelling). These effects are linked to the enzyme's ability to damage endothelial cells and the extracellular matrix through oxidative stress.

Platelet Aggregation Effects: SV-LAAOs can have complex effects on blood platelets, either inducing or inhibiting their aggregation, which plays a role in the venom's interference with hemostasis. wikipedia.org

Recent research has helped to clarify that these activities are central to the tissue damage observed following envenomation, arising from the potent oxidative stress and the subsequent activation of cell death pathways like apoptosis and necrosis. wikipedia.org

5 Other Emerging Biological Functions (e.g., Iron Acquisition)

This compound (LAAO), an enzyme known for its catalytic role in the oxidative deamination of L-amino acids, is increasingly being recognized for its involvement in a variety of biological processes beyond its well-established antimicrobial and cytotoxic functions. wikipedia.org One of the notable emerging roles of LAAO is its contribution to iron acquisition, a critical process for the survival and virulence of many microorganisms. researchgate.net

The enzymatic action of LAAO results in the production of an α-keto acid, ammonia, and hydrogen peroxide from an L-amino acid substrate. nih.gov Research has revealed that these products, particularly the α-keto acids, can play a significant role in iron metabolism.

The Role of α-Keto Acids as Siderophores

A key mechanism by which LAAO is thought to enhance iron acquisition is through the production of α-keto acids that can function as noncanonical siderophores. Siderophores are small, high-affinity iron-chelating compounds secreted by microorganisms to scavenge iron from the environment. In some bacteria, such as Proteus mirabilis, α-keto acids produced by amino acid deaminase activity have been shown to chelate iron and support growth under iron-limiting conditions. This suggests a direct link between LAAO activity and a strategy for iron uptake.

Indirect Contribution to Iron Availability

Beyond the direct action of α-keto acids, LAAO may indirectly facilitate iron acquisition by influencing the availability of amino acids for iron chelation. Studies have demonstrated that iron complexed with amino acids, such as cysteine and histidine, is bioavailable to certain bacteria. By catalyzing the deamination of various L-amino acids, LAAO could modulate the extracellular amino acid pool, thereby influencing the formation of these bioavailable iron-amino acid complexes.

The hydrogen peroxide generated as a byproduct of the LAAO reaction is a potent oxidizing agent. nih.gov While primarily associated with the antimicrobial and cytotoxic effects of LAAO, hydrogen peroxide could also potentially influence iron chemistry in the local environment, although this aspect requires further investigation.

The involvement of this compound in iron acquisition represents a significant expansion of our understanding of this enzyme's functional diversity. This emerging role highlights the intricate ways in which microorganisms have evolved to utilize metabolic enzymes for essential processes like nutrient uptake. Further research is needed to fully elucidate the prevalence and specific mechanisms of LAAO-mediated iron acquisition across different biological systems.

Advanced Methodologies for L Amino Acid Oxidase Research

Purification and Characterization Techniques for L-Amino-Acid Oxidase

The isolation and detailed analysis of LAAO are fundamental to understanding its structure and function. A multi-step purification strategy is often employed to achieve homogeneity, followed by various analytical techniques to characterize the purified enzyme. researchgate.netscielo.br

Chromatographic Separations (Ion-Exchange, Size-Exclusion, Affinity)

Chromatographic techniques are central to the purification of this compound. A common approach involves a sequential combination of different chromatographic methods to separate the enzyme from a crude extract. researchgate.netscielo.br

Ion-Exchange Chromatography (IEC): This technique separates proteins based on their net charge. For LAAO purification, anion-exchange chromatography using materials like DEAE-cellulose or DEAE-Sepharose is frequently used. walshmedicalmedia.comresearchgate.netscielo.br The crude enzyme solution is loaded onto the column, and proteins are eluted with a salt gradient (e.g., NaCl). scielo.br LAAO, with its specific isoelectric point, will bind to the resin and elute at a particular salt concentration, separating it from other proteins. For instance, LAAO from Bungarus caeruleus venom was purified using a DEAE-cellulose column. scielo.br

Size-Exclusion Chromatography (SEC): Also known as gel filtration, SEC separates molecules based on their size. A column packed with a porous gel matrix, such as Sephadex or Sephacryl, is used. researchgate.netscielo.br Larger molecules, like LAAO, are excluded from the pores and thus travel faster through the column, eluting first. This method is effective for separating LAAO from smaller proteins and for estimating its native molecular weight. walshmedicalmedia.comscielo.br For example, Sephadex G-100 and Sephacryl S-200 have been successfully used in the purification of LAAO from snake venom. researchgate.netscielo.br

Affinity Chromatography: This highly specific technique utilizes the binding affinity of an enzyme for a particular ligand. For LAAO, affinity columns with immobilized substrates or inhibitors can be used. Heparin-affinity chromatography has also been employed in the purification of LAAO from Bothrops atrox venom. researchgate.net More advanced methods include immobilized metal affinity chromatography (IMAC), especially for recombinant LAAOs that are engineered with a His-tag. mdpi.comasm.org

A combination of these chromatographic steps typically results in a high degree of purification. vegetosindia.orgresearchgate.net For example, the purification of LAAO from Bothrops atrox venom involved sequential molecular exclusion, ion exchange, and affinity chromatography. researchgate.net

Electrophoretic Analysis (SDS-PAGE, Native PAGE)

Electrophoresis is an indispensable tool for assessing the purity and determining the molecular weight of this compound.

Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): This technique is used to determine the subunit molecular weight of a protein. Proteins are denatured and coated with the negatively charged detergent SDS, which masks their intrinsic charge. Their migration through the polyacrylamide gel is then solely dependent on their size. A single band on an SDS-PAGE gel is a strong indicator of purity. researchgate.netscielo.br The molecular weight of LAAO subunits from various sources has been estimated using this method, often falling in the range of 50-70 kDa. walshmedicalmedia.comscielo.brnih.gov Some LAAOs exist as monomers, while others are dimers or higher-order oligomers. nih.govsigmaaldrich.com

Native Polyacrylamide Gel Electrophoresis (Native PAGE): In contrast to SDS-PAGE, native PAGE is performed under non-denaturing conditions, preserving the protein's native structure and charge. This allows for the determination of the native molecular weight of the enzyme and can reveal the presence of isoforms. scielo.brfgsc.net The combination of native PAGE and SDS-PAGE can elucidate the quaternary structure of the enzyme (i.e., whether it is a monomer, dimer, etc.). For example, an LAAO from Trimeresurus mucrosquamatus venom was estimated to have a native molecular weight of 140 kDa by gel filtration and a subunit weight of 70 kDa by SDS-PAGE, suggesting a dimeric structure. nih.gov

Two-dimensional electrophoresis, which combines isoelectric focusing and SDS-PAGE, can provide even higher resolution, separating proteins based on both their isoelectric point and molecular weight. researchgate.net

Spectrophotometric Characterization (UV/Visible Absorbance)

UV/Visible absorbance spectroscopy is a fundamental technique for characterizing this compound, which is a flavoprotein containing a flavin adenine (B156593) dinucleotide (FAD) or flavin mononucleotide (FMN) prosthetic group. nih.govmdpi.com

The absorption spectrum of purified LAAO typically shows two characteristic peaks in the visible region, around 360-390 nm and 444-464 nm, which are indicative of the oxidized form of the flavin cofactor. mdpi.comresearchgate.net A peak in the UV region, around 280 nm, is also observed due to the presence of aromatic amino acids in the protein. researchgate.net The ratio of the absorbance at 280 nm to the absorbance in the visible region can be used as an indicator of enzyme purity. The addition of a substrate under anaerobic conditions leads to the reduction of the flavin cofactor (FADH2), causing a bleaching of the characteristic visible absorbance peaks. mdpi.com This spectral change can be used to study the enzyme's catalytic mechanism.

Activity Assay Development for this compound

The development of reliable and sensitive assays is crucial for quantifying the catalytic activity of this compound. These assays are essential for monitoring the purification process, for kinetic studies, and for screening potential inhibitors or substrates. nih.gov Most assays are based on the detection of one of the products of the LAAO-catalyzed reaction: the α-keto acid, ammonia (B1221849), or hydrogen peroxide. walshmedicalmedia.comnih.gov

Spectrophotometric and Colorimetric Methods

Spectrophotometric and colorimetric assays are widely used due to their simplicity and adaptability to high-throughput screening.

Peroxidase-Coupled Assays: A common and sensitive method involves coupling the production of hydrogen peroxide (H₂O₂) to a peroxidase-catalyzed reaction. scielo.brasm.org In the presence of a chromogenic substrate, such as o-dianisidine or 4-aminoantipyrine, horseradish peroxidase (HRP) utilizes the H₂O₂ produced by LAAO to generate a colored product that can be measured spectrophotometrically. scielo.brasm.org The rate of color formation is directly proportional to the LAAO activity. This method is versatile and can be used with a variety of L-amino acid substrates. scielo.br

α-Keto Acid Detection: Another approach is to directly measure the formation of the α-keto acid product. walshmedicalmedia.com This can be achieved by reacting the α-keto acid with 2,4-dinitrophenylhydrazine (B122626) (DNPH), which forms a colored hydrazone derivative that absorbs light at around 445 nm. nih.gov

A summary of common spectrophotometric assays is provided in the table below:

Assay PrincipleReactantsProduct MeasuredWavelengthReference
Peroxidase-CoupledL-amino acid, LAAO, HRP, o-dianisidineOxidized o-dianisidine436 nm scielo.br
Peroxidase-CoupledL-amino acid, LAAO, HRP, 4-aminoantipyrine, phenol (B47542)Quinoneimine dye555 nm nih.gov
α-Keto Acid DerivatizationL-amino acid, LAAO, 2,4-dinitrophenylhydrazinePhenylhydrazone~445 nm walshmedicalmedia.comnih.gov

Fluorometric and Chemiluminescence-Based Assays

For enhanced sensitivity, fluorometric and chemiluminescence-based assays have been developed. These methods are particularly useful for detecting low levels of LAAO activity.

Fluorometric Assays: Similar to the colorimetric peroxidase-coupled assays, fluorometric methods also rely on the detection of H₂O₂. cellbiolabs.comcellbiolabs.com In these assays, a non-fluorescent probe is oxidized by H₂O₂ in a peroxidase-catalyzed reaction to yield a highly fluorescent product. cellbiolabs.comcellbiolabs.com The increase in fluorescence intensity is measured over time and is proportional to the LAAO activity. These assays offer significantly higher sensitivity compared to their colorimetric counterparts. cellbiolabs.comsigmaaldrich.com Commercially available kits often provide the necessary reagents for these assays. cellbiolabs.comsigmaaldrich.com

Chemiluminescence-Based Assays: Chemiluminescence assays offer another highly sensitive method for detecting H₂O₂. scielo.br The reaction of luminol (B1675438) with H₂O₂ in the presence of a catalyst, such as a peroxidase, generates a light emission that can be quantified with a luminometer. scielo.br This method has been applied to assay various oxidases, including this compound. scielo.br The high sensitivity of chemiluminescence allows for the detection of very low concentrations of enzyme activity.

The table below outlines advanced sensitive assay methods:

Assay TypePrincipleDetection MethodKey ReagentsReference
FluorometricH₂O₂-dependent oxidation of a fluorogenic probeFluorescenceLAAO, HRP, Fluorometric Probe cellbiolabs.comcellbiolabs.com
ChemiluminescenceH₂O₂-dependent oxidation of luminolLight EmissionLAAO, Peroxidase, Luminol scielo.br

Oxygen Consumption Measurements

The oxidative deamination reaction catalyzed by LAAO involves the consumption of molecular oxygen. Therefore, measuring the rate of oxygen depletion is a direct and continuous method for assaying LAAO activity.

Amperometric Biosensors and Oxygen Electrodes: A primary technique involves the use of an oxygen-sensitive electrode, such as a Clark-type electrode, to monitor the decrease in dissolved oxygen concentration in a reaction mixture containing the enzyme and its L-amino acid substrate. nih.govembopress.org This method allows for real-time tracking of the reaction progress. Amperometric biosensors have been developed that immobilize LAAO on an electrode surface, where the consumption of oxygen is measured electrochemically. researchgate.net

Warburg Respirometry: A classic, albeit less common, method is the Warburg manometer, which measures changes in gas volume in a closed system, thereby quantifying oxygen uptake during the enzymatic reaction. embopress.orgmdpi.com

High-Throughput Oxygen Consumption Rate (OCR) Analysis: Modern platforms, such as the Seahorse XFe Analyzer, allow for the precise, real-time measurement of oxygen consumption rates in a multi-well plate format. frontiersin.org While often used for cellular respiration studies, this technology can be adapted to quantify the activity of purified enzymes like LAAO by measuring the OCR in the presence of a specific L-amino acid substrate. frontiersin.org This approach offers high sensitivity and throughput, enabling the comparison of enzyme activity under various conditions or with different substrates.

A comparison of these methods is presented in Table 1.

MethodPrincipleAdvantagesDisadvantages
Oxygen Electrode Amperometric detection of dissolved O₂ concentration. nih.govembopress.orgReal-time, continuous monitoring; high sensitivity.Requires specialized equipment; sensitive to temperature and pressure changes.
Warburg Respirometry Manometric measurement of gas volume change in a closed vessel. mdpi.comDirect measurement of gas consumption.Cumbersome apparatus; low throughput; less sensitive than modern methods.
Seahorse XFe Analyzer Sensor probes measure O₂ concentration changes in a microplate well. frontiersin.orgHigh-throughput; high sensitivity; real-time kinetics.High instrument cost; requires specific microplates.

Product Detection Methods (α-keto acids, ammonia, hydrogen peroxide)

The LAAO-catalyzed reaction yields three products: an α-keto acid, ammonia (NH₃), and hydrogen peroxide (H₂O₂). wikipedia.org Quantifying the appearance of any of these products provides a measure of enzyme activity.

Hydrogen Peroxide (H₂O₂) Detection: H₂O₂ is the most commonly targeted product for LAAO activity assays due to the availability of highly sensitive detection methods.

Peroxidase-Coupled Assays: The most widespread method involves a secondary reaction catalyzed by horseradish peroxidase (HRP). HRP uses the LAAO-generated H₂O₂ to oxidize a chromogenic or fluorogenic substrate (e.g., o-dianisidine, Amplex Red, 3,5-dichloro-2-hydroxybenzene/4-aminoantipyrine), resulting in a colored or fluorescent product that can be quantified spectrophotometrically or fluorometrically. mdpi.comtandfonline.comacs.orgresearchgate.net These assays are available as commercial kits and are adaptable to high-throughput 96-well plate formats. tandfonline.comacs.orgresearchgate.net

Prussian Blue and Ferric-Xylenol Orange (FeIII-XO) Assays: These are sensitive colorimetric methods based on the oxidation of Fe(II) to Fe(III) by H₂O₂. In the Prussian blue assay, the resulting Fe(III) reacts with ferricyanide (B76249) to form a distinct blue precipitate. nih.govembopress.org In the FeIII-XO assay, H₂O₂ oxidizes ferrous ions to ferric ions, which then form a colored complex with the xylenol orange dye. um.es

Chemiluminescence: A highly sensitive method involves the reaction of H₂O₂ with luminol in the presence of a catalyst like ferricyanide, which produces light that can be measured with a luminometer. This technique can detect L-amino acid concentrations as low as 5.0 × 10⁻⁸ M. researchgate.net

α-Keto Acid Detection:

Dinitrophenylhydrazine (DNP) Method: α-keto acids can be derivatized by reacting them with 2,4-dinitrophenylhydrazine (DNP). This reaction forms a colored dinitrophenylhydrazone product, which can be measured with a spectrophotometer at approximately 520 nm after the addition of a base. embopress.orgresearchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC provides a direct and accurate method for separating and quantifying the α-keto acid product from the substrate and other reaction components. researchgate.net This method is highly specific but requires more specialized equipment and longer analysis times compared to spectrophotometric assays.

Ammonia (NH₃) Detection:

Berthelot and Nessler Reactions: These are classic colorimetric methods for quantifying ammonia. The Berthelot reaction involves the reaction of ammonia with phenol and hypochlorite (B82951) to form a blue indophenol (B113434) dye. researchgate.net The Nessler reaction uses a reagent that forms a yellow-to-brown colored complex with ammonia. researchgate.net These methods are well-established for measuring the deaminase activity of LAAO.

In-Gel Activity Staining and Zymography

Zymography is a powerful technique used to detect and characterize LAAO activity directly within a polyacrylamide gel following electrophoresis. This method is particularly useful for identifying active LAAO isoforms in complex mixtures like crude venom or during purification, and for estimating their approximate molecular weights. nih.govnih.govnih.gov

The general procedure involves:

Electrophoresis: The protein sample is separated by native or SDS-polyacrylamide gel electrophoresis (SDS-PAGE). For SDS-PAGE, the sample is typically not heated or treated with reducing agents to preserve the enzyme's structure and activity. um.es

Renaturation (if necessary): If SDS-PAGE is used, the gel is washed with a buffer containing a non-ionic detergent (e.g., Triton X-100) to remove the SDS and allow the enzyme to refold into its active conformation. researchgate.net

Activity Staining: The gel is incubated in a solution containing a specific L-amino acid substrate (e.g., L-leucine, L-phenylalanine) and a visualization agent that reacts with one of the reaction products, typically H₂O₂. nih.gov Common staining systems include:

o-Dianisidine/HRP: The gel is incubated with the substrate, HRP, and o-dianisidine. The H₂O₂ produced by LAAO is used by HRP to oxidize o-dianisidine, forming an insoluble brown precipitate at the location of the LAAO band. nih.gov

Prussian Blue: The gel is overlaid with an agar (B569324) gel containing the substrate, potassium ferricyanide, and ferric chloride. The H₂O₂ produced reduces ferricyanide, leading to the formation of a visible Prussian blue band. nih.govnih.gov

Substrate-Containing Gel: In some variations, the substrate for the enzyme (e.g., gelatin for proteases) is co-polymerized into the gel. researchgate.netnih.gov After electrophoresis and renaturation, the gel is incubated in a developing buffer, and then stained (e.g., with Coomassie Brilliant Blue). Areas of enzymatic activity appear as clear zones against a stained background. researchgate.net This principle is adapted for LAAO by visualizing product formation instead of substrate degradation.

This technique allows for the direct visualization of catalytically active enzymes, distinguishing them from inactive proteins of the same molecular weight. nih.govnih.gov

Structural Analysis Methodologies in this compound Studies

High-Resolution X-ray Crystallography

X-ray crystallography is the premier technique for determining the atomic-level structure of proteins. Several LAAO structures from various sources, including snake venoms and bacteria, have been solved at high resolution (typically 1.5 to 2.8 Å). mdpi.comnih.govnih.govrcsb.org

Key findings from crystallographic studies include:

Conserved Three-Domain Architecture: LAAO monomers consistently exhibit a structure composed of three distinct domains: an FAD-binding domain, a substrate-binding domain, and a helical domain. frontiersin.orgwikipedia.orgnih.gov The FAD cofactor is non-covalently bound at the interface of the FAD- and substrate-binding domains.

Oligomeric State: LAAOs typically function as homodimers, where the two subunits interact via non-covalent forces. wikipedia.orgnih.gov More complex oligomeric states, such as a "ninja-star" like octamer, have been identified in hyper-thermostable ancestral LAAOs, suggesting this arrangement contributes to their stability. researchgate.netnih.gov

Active Site Funnel: The active site is located at the base of a long, funnel-shaped cavity (approximately 25 Å deep) that provides access for the substrate. nih.gov The residues lining this funnel contribute to substrate specificity.

Ligand-Bound Structures: Solving crystal structures of LAAO in complex with substrates or inhibitors (like o-aminobenzoate) has been crucial for identifying key residues involved in substrate recognition and catalysis. nih.gov For example, a conserved arginine residue is critical for interacting with the substrate's carboxyl group. um.es

High-resolution structures, such as that of LAAO from Rhodococcus opacus at 1.6 Å, provide precise atomic coordinates that are essential for mechanistic studies and computational analyses. nih.govrcsb.org

LAAO SourceResolution (Å)PDB IDKey Structural FeatureReference
Calloselasma rhodostoma2.01F8RRevealed 25 Å deep active site funnel. embopress.orgnih.gov
Rhodococcus opacus1.62JB1High-resolution bacterial LAAO structure. nih.govrcsb.org
Leptospira interrogans1.8-Revealed non-conserved substrate-binding residue. researchgate.net
Ancestral LAAO (HTAncLAAO2)2.2-Octameric "ninja-star" quaternary structure. researchgate.netnih.gov

Spectroscopic Techniques (e.g., FTIR, Fluorescence Spectroscopy)

Spectroscopic methods provide complementary information about the protein's secondary structure, conformation, and the local environment of its chromophores in solution.

Fluorescence Spectroscopy: This technique exploits the intrinsic fluorescence of aromatic amino acid residues (primarily tryptophan) or the FAD cofactor.

Intrinsic Protein Fluorescence: When excited at around 280-295 nm, the tryptophan residues in LAAO emit fluorescent light. The intensity and wavelength of this emission are highly sensitive to the local environment of the tryptophan residues. Changes in protein conformation, such as those induced by ligand binding, unfolding, or subunit association, can be monitored by recording changes in the fluorescence spectrum. researchgate.netfrontiersin.org This method is used to determine binding affinities (dissociation constants, Kd) for inhibitors and substrates. frontiersin.org

FAD Fluorescence: The FAD cofactor is also fluorescent, with an emission maximum around 520-530 nm when excited at ~450 nm. researchgate.net The fluorescence of FAD is often quenched when it is bound within the enzyme's active site. The binding of a substrate or inhibitor can further alter the FAD fluorescence, providing another means to study ligand interactions and the electronic environment of the active site.

Computational and Bioinformatics Approaches for this compound

Computational and bioinformatics tools have become indispensable for studying LAAOs, allowing researchers to predict structures, investigate catalytic mechanisms, and analyze evolutionary relationships.

Bioinformatics Analysis:

Sequence Alignment and Phylogenetic Analysis: Aligning the amino acid sequences of LAAOs from different species (e.g., snakes, fungi, bacteria, gastropods) helps identify conserved regions, such as the FAD-binding motif (a Rossmann fold) and key active site residues. frontiersin.orgresearchgate.netnih.gov This analysis reveals evolutionary relationships, allowing for the construction of phylogenetic trees that can classify LAAOs into distinct clades and help in the design of ancestral enzymes with enhanced properties like thermostability. researchgate.netnih.gov

Homology Modeling: When an experimental structure is not available, a three-dimensional model of an LAAO can be built based on the known structure of a related homologous protein (a template). tandfonline.comum.es This technique was used to model the structure of Crotalus adamanteus LAAO to facilitate inhibitor screening. tandfonline.com The quality of the model depends heavily on the sequence identity between the target and the template.

Computational Structural and Mechanistic Analysis:

Molecular Docking and Virtual Screening: These computational techniques predict the preferred binding orientation of a ligand (substrate or inhibitor) to a protein. Molecular docking is used to screen large libraries of compounds (e.g., FDA-approved drugs) to identify potential new inhibitors of LAAO, a strategy known as drug repurposing. tandfonline.comnih.gov

Molecular Dynamics (MD) Simulations: MD simulations are used to study the dynamic behavior of LAAO over time at an atomic level. These simulations provide insights into protein flexibility, conformational changes upon substrate binding, and the stability of enzyme-ligand interactions. nih.govtandfonline.com MD simulations have revealed asymmetric behavior between the subunits of the LAAO dimer and have been used to understand how mutations affect enzyme stability and activity. nih.govresearchgate.net

Quantum Mechanics/Molecular Mechanics (QM/MM) and Density Functional Theory (DFT): To investigate the chemical reaction itself, hybrid QM/MM methods are employed. The chemically active region (the substrate and FAD cofactor) is treated with high-accuracy quantum mechanics, while the rest of the protein is treated with classical molecular mechanics. acs.orgresearchgate.net Combined with DFT calculations, these approaches can elucidate the detailed catalytic mechanism, including identifying transition states and calculating reaction energy barriers, providing a deep understanding of the C-N bond cleavage process. acs.org

Sequence Alignment and Homology Modeling

When the three-dimensional structure of an LAAO has not been experimentally determined, homology modeling can be employed to build a theoretical model. This technique uses the known structure of a related protein (a template) to predict the structure of the target protein. For example, a homology model of LAAO from Pseudoalteromonas luteoviolacea CPMOR-1 was constructed using the crystal structure of a highly similar LAAO from another strain as a template. mdpi.com Similarly, the structure of LAAO from the venom of Crotalus adamanteus was modeled to screen for potential inhibitors. tandfonline.com These models are crucial for understanding enzyme-substrate interactions and for guiding protein engineering efforts. For instance, a model of EcLAAO2 from the orange-spotted grouper was used to explain its unique substrate preference compared to other fish LAAOs. nih.gov

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic view of the protein's structure and behavior over time. This computational technique simulates the movements of atoms and molecules, offering insights into protein flexibility, conformational changes, and the stability of enzyme-ligand complexes.

MD simulations have been instrumental in studying LAAOs from various sources. For example, simulations of LAAO from the venom of Bothrops atrox (BatroxLAAO) revealed an asymmetric behavior and communication between the FAD-binding and substrate-binding domains of the dimeric enzyme. nih.govrcsb.org This sheds light on the role of dimerization in the catalytic mechanism. nih.govrcsb.org In another study, MD simulations were used to assess the stability of complexes between LAAO from Crotalus adamanteus and potential drug inhibitors. tandfonline.com The results showed that the binding of certain compounds significantly decreased the flexibility of the protein, indicating a stable interaction. tandfonline.com Furthermore, MD simulations, in conjunction with other computational methods, have been used to investigate the catalytic mechanism of LAAO from Rhodococcus opacus (RoLAAO), identifying key steps in the reaction pathway. acs.orgnih.gov

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of atoms, molecules, and solids. In the context of LAAO research, DFT calculations are employed to elucidate the details of the catalytic mechanism, including the energies of transition states and intermediates. acs.orgnih.govacs.org

By combining DFT calculations with MD simulations, researchers can gain a comprehensive understanding of the enzymatic reaction. For instance, a study on RoLAAO used DFT to compute the Gibbs free energies of the transition states in the oxidative deamination reaction. acs.org This allowed the identification of the rate-limiting steps and provided a basis for rationally designing mutations to improve catalytic efficiency. acs.org DFT has also been used to study the electronic properties of amino acids themselves, providing insights into their reactivity. nih.govmdpi.com In the study of L-aspartate oxidase, DFT calculations, as part of the ONIOM method, were used to estimate the activation energies of the hydride-transfer process. acs.org

Phylogenetic Analysis and Evolutionary Pattern Recognition

Phylogenetic analysis is used to understand the evolutionary relationships between different LAAOs. By constructing phylogenetic trees based on sequence data, researchers can trace the evolutionary history of these enzymes and identify distinct subfamilies. nih.govmdpi.com

Phylogenetic studies have revealed two major subfamilies of LAAOs: one including vertebrate and Terrabacteria sequences, and another with sequences from mollusks and Hydrobacteria. nih.gov This suggests that the innate immune functions of LAAOs in vertebrates and mollusks evolved independently. nih.gov In mammals, three separate clades of LAAOs have been identified: LAO1, LAO2, and IL4I1. nih.gov Phylogenetic analysis has also been used to investigate the origin of LAAO genes, suggesting, for example, that the LAAO gene in Streptococcus oligofermentans was acquired through horizontal gene transfer. sigmaaldrich.comnih.gov This event may have been crucial for the bacterium's ability to compete in its ecological niche. sigmaaldrich.com

Protein Engineering and Directed Evolution of this compound

The natural properties of LAAOs, such as substrate specificity and stability, can be enhanced or altered through protein engineering techniques. These approaches are broadly categorized into rational design and directed evolution.

Rational Design for Modified Substrate Specificity

Rational design involves making specific, targeted mutations in the enzyme's amino acid sequence based on a detailed understanding of its structure and mechanism. This approach aims to predictably alter the enzyme's properties.

A key target for modifying substrate specificity is the active site of the enzyme. By identifying the residues that interact with the substrate's side chain, researchers can introduce mutations to accommodate new substrates. For example, comparing the active sites of different LAAOs with varying substrate preferences has provided insights into the structural determinants of specificity. mdpi.com While residues interacting with the amino and carboxyl groups of the substrate are often conserved, those interacting with the side chain show more variation. mdpi.com

In one study, a semi-rational design strategy was used to broaden the substrate specificity of an L-amino acid deaminase (LAAD) from Proteus mirabilis. mdpi.com By docking various L-amino acids into a homologous model of the enzyme, potential key residues for substrate binding were identified and targeted for mutagenesis. mdpi.com Similarly, rational design has been used to engineer a monomeric form of D-amino acid oxidase (DAAO) to avoid complications from dimerization in high-throughput screening. biorxiv.org

Strategies for Enhanced Stability and Catalytic Efficiency

Improving the stability and catalytic efficiency of LAAOs is crucial for their industrial and therapeutic applications. Both rational design and directed evolution have been successfully employed to achieve these goals.

Enhanced Stability: Ancestral sequence reconstruction is a powerful technique for designing highly stable enzymes. By inferring the amino acid sequences of ancient LAAOs, researchers have created enzymes with significantly enhanced thermostability and long-term stability. nih.govnih.govresearchgate.net For instance, the designed ancestral LAAO, HTAncLAAO2, exhibited high thermostability. nih.gov Another ancestral LAAO, AncLAAO-N4, showed high thermal and temporal stabilities, making it suitable for deracemization and stereoinversion reactions. nih.govresearchgate.net Semi-rational design has also been used to improve the stability of L-amino acid deaminase by mutating its membrane-binding domain, resulting in variants with longer half-lives. frontiersin.org

Enhanced Catalytic Efficiency: Directed evolution, which mimics the process of natural selection in the laboratory, is a powerful tool for improving catalytic efficiency. This typically involves creating a large library of enzyme variants through random mutagenesis (e.g., error-prone PCR) and then screening for variants with the desired properties. tandfonline.com For example, directed evolution of an L-amino acid deaminase resulted in a mutant with improved affinity and catalytic efficiency for pyruvate (B1213749) production. tandfonline.com

Rational design based on mechanistic insights can also significantly enhance catalytic efficiency. In a study on RoLAAO, researchers reprogrammed the transition states of the catalytic reaction by introducing mutations that lowered the energy barriers. acs.orgnih.govnih.gov This resulted in a variant, M5, with a greatly expanded substrate scope and a high total turnover number, making it a promising candidate for the industrial production of α-keto acids. acs.orgnih.govnih.gov

Interactive Data Table: Engineered this compound Variants

Enzyme VariantEngineering StrategyTargeted PropertyKey FindingsReference
RoLAAO M5Rational Design (Reprogramming transition states)Catalytic Efficiency, Substrate SpecificityExpanded substrate scope to 19 L-amino acids; high total turnover number. acs.orgnih.govnih.gov acs.org, nih.gov, nih.gov
HTAncLAAO2Ancestral Sequence ReconstructionThermostabilityExhibited high thermostability. nih.gov nih.gov
AncLAAO-N4Ancestral Sequence ReconstructionThermal and Temporal StabilityHigh stability, suitable for deracemization reactions. nih.govresearchgate.net nih.gov, researchgate.net
L-AAD D340N/L363NSemi-rational Design (Saturation mutagenesis of membrane-binding domain)Stability, Catalytic EfficiencyIncreased half-life and catalytic efficiency for L-leucine. frontiersin.org frontiersin.org
pm1ep3Directed Evolution (error-prone PCR)Catalytic EfficiencyImproved affinity and catalytic efficiency for pyruvate production. tandfonline.com tandfonline.com

Creation of this compound Variants for Specific Applications

The generation of this compound (LAAO) variants with tailored properties is a significant area of research, driven by the enzyme's potential in various biotechnological and industrial applications. Native LAAOs often possess limitations such as low stability, limited substrate scope, or low catalytic efficiency, which hinder their practical use. To overcome these challenges, researchers employ advanced protein engineering methodologies to create variants with enhanced stability, altered substrate specificity, and improved catalytic activity.

Key strategies for developing these specialized LAAO variants include directed evolution, site-directed mutagenesis, and ancestral sequence reconstruction. These techniques allow for precise modifications to the enzyme's structure, leading to novel functionalities.

Directed Evolution for Enhanced Stability and Activity

Directed evolution mimics the process of natural selection in a laboratory setting to evolve enzymes with desired traits. This process involves creating large libraries of gene mutants, expressing them, and screening for variants with improved properties, such as thermostability.

A notable application of this technique was the enhancement of fructosyl-amino acid oxidase (FAOX) thermostability. nih.gov Through successive rounds of random mutagenesis using an XL1-Red in vivo system and screening, a highly thermostable mutant, FAOX-TE, was developed. nih.gov This variant contained five amino acid substitutions (T60A, A188G, M244L, N257S, and L261M) and exhibited stability at 45°C, a significant increase from the wild-type's stability limit of 37°C. nih.gov Importantly, this enhanced thermostability was achieved without compromising the enzyme's catalytic activity. nih.govasm.org Similarly, directed evolution has been used to improve the thermostability of lactate (B86563) oxidase, where a mutant with six mutations showed a 36-fold greater half-life at 70°C compared to the wild-type enzyme. researchgate.net

However, a trade-off between increased stability and catalytic activity is a common challenge in directed evolution. oup.com For instance, while one lactate oxidase mutant showed a 5000-fold increase in thermostability, its catalytic activity dropped to just 2% of the wild-type. oup.com This highlights the importance of careful selection of mutations to balance desired traits.

Site-Directed Mutagenesis for Altering Substrate Specificity

Site-directed mutagenesis is a precise technique used to introduce specific amino acid changes at defined positions in an enzyme's active site or other critical regions. This rational design approach, often guided by the enzyme's three-dimensional structure, is powerful for altering substrate specificity.

For example, researchers successfully altered the substrate specificity of an L-amino acid oxidase/monooxygenase (L-AAO/MOG) from Pseudomonas sp. AIU 813. This enzyme is naturally specific for L-amino acids with positively charged side chains. nih.gov By performing random mutagenesis at the Asp238 residue, a D238F mutant was created. This variant exhibited altered specificity towards substrates with long, hydrophobic side chains, although its activity on L-Lysine decreased. nih.gov In another study, an L-arginine oxidase (ArgOX) from Pseudomonas sp. TPU 7192 was engineered to have a higher specificity for L-citrulline. The E486Q mutation resulted in a 3.8-fold increase in specific dehydrogenase activity towards L-citrulline, making it a promising candidate for enzymatic biosensors. nih.gov

The following table summarizes the kinetic parameters of L-AAO/MOG variants from Pseudomonas sp. AIU 813.

Enzyme VariantSubstratekcat (s⁻¹) (Oxidase)Km (mM) (Oxidase)kcat/Km (s⁻¹mM⁻¹) (Oxidase)
Wild-typeL-Lysine0.880.03823
D238AL-Lysine0.820.501.6
D238EL-Lysine1302.357
D238FL-Lysine3.50.1721
D238FL-Arginine1.30.1013

Ancestral Sequence Reconstruction for Novel and Robust LAAOs

Ancestral sequence reconstruction (ASR) is a computational method that infers the amino acid sequences of ancient proteins from their modern-day descendants. acs.org Resurrecting these ancestral enzymes often yields proteins with desirable properties, such as high thermal stability and broad substrate specificity, making them excellent starting points for further engineering. acs.orgasm.orgresearchgate.net

Through ASR, researchers have designed several novel LAAOs. For instance, a hyper-thermostable ancestral LAAO (HTAncLAAO) was created that recognized seven different L-amino acids and showed remarkable stability, with a half-life temperature of 95°C and minimal activity loss after a week at 30°C. researchgate.net Another study designed HTAncLAAO2, which exhibited high thermostability and activity towards several L-amino acids. rcsb.orgnih.gov A single mutation in this ancestral enzyme, W220A, resulted in a more than 6-fold increase in the catalytic rate (kcat) for L-Tryptophan. rcsb.orgnih.gov

The ASR approach has also been used to trace the evolutionary history of specific LAAOs, such as L-arginine oxidase (AROD). By reconstructing ancestral ARODs, it was inferred that this highly specific enzyme likely evolved from a more promiscuous and highly thermostable ancestral LAAO. asm.org The designed ancestral LAAOs often show high productivity in heterologous expression systems like E. coli, overcoming a common hurdle for many native LAAOs. digitellinc.comnih.gov

The kinetic parameters of the HTAncLAAO2 variant compared to the wild-type ancestral enzyme are detailed below.

EnzymeSubstratekcat (s⁻¹)Km (mM)kcat/Km (s⁻¹mM⁻¹)
HTAncLAAO2 (WT)L-Tryptophan0.080.130.62
HTAncLAAO2 (W220A)L-Tryptophan0.510.143.6
HTAncLAAO2 (WT)L-Phenylalanine2100.32660
HTAncLAAO2 (WT)L-Leucine1900.26730
HTAncLAAO2 (WT)L-Methionine1700.29590

These advanced methodologies provide powerful tools to customize L-amino-acid oxidases for a wide array of specific applications, from biosensing and diagnostics to the synthesis of valuable chemical compounds.

Biotechnological and Industrial Applications of L Amino Acid Oxidase Research Focus

L-Amino-Acid Oxidase in Biosensing and Analytical Devices

The specific action of this compound on L-amino acids makes it a valuable component in the development of biosensors for their detection and quantification. mdpi.com These analytical tools have applications in clinical diagnostics, food quality control, and environmental monitoring. mdpi.comchim.it

Development of L-Amino Acid Biosensors

The fundamental principle behind LAAO-based biosensors is the detection of either the consumption of oxygen or the production of hydrogen peroxide during the enzymatic reaction. mdpi.com These changes can be measured using various transducer principles, most commonly electrochemical methods like amperometry and potentiometry. acs.orgdovepress.com

Amperometric biosensors are a common configuration, where the hydrogen peroxide produced is oxidized at an electrode, generating a current that is proportional to the L-amino acid concentration. researchgate.net To enhance the sensitivity, selectivity, and stability of these biosensors, various immobilization techniques and nanomaterials are employed. For instance, LAAO has been immobilized on different matrices, including gold nanoparticles, carbon nanotubes, and polypyrrole films. dovepress.com

One study reported the development of a capacitance-based biosensor using a gold nanoparticle-modified platinum electrode with an immobilized L-amino acid oxidase membrane. acs.org This sensor demonstrated high sensitivity for the detection of total L-amino acids. acs.org Another approach involved the covalent immobilization of goat kidney LAAO onto a hybrid film of carboxylated multiwalled carbon nanotubes, nickel hexacyanoferrate, and polypyrrole. rsc.org

The table below summarizes different types of L-amino acid biosensors and their key characteristics.

Biosensor TypeEnzyme SourceAnalyte(s)Detection PrincipleKey FindingsReference(s)
AmperometricGoat Kidney LAAOL-phenylalanineH₂O₂ oxidationHigh sensitivity, good stability, and used for fruit juice and beverage analysis. rsc.org
Capacitance-basedL-Amino Acid OxidaseTotal L-amino acidsCapacitance changeHigh sensitivity with a low limit of detection (5.5 µM). acs.org
AmperometricL-Amino Acid Oxidase and ProteaseL-amino acids and peptidesH₂O₂ oxidationCapable of analyzing some L-amino acids and peptides of economic interest. researchgate.net
AmperometricL- and D-Amino Acid OxidasesD- and L-amino acidsH₂O₂ oxidationDifferentiated between D- and L-amino acids, applied to monitor milk aging. mdpi.com
AmperometricL-glutamate oxidaseMonosodium glutamate (B1630785) (MSG)O₂ consumptionLinear response up to 20 mg/dl, used for MSG analysis in food. niscpr.res.in

Applications in Food and Environmental Analysis

The determination of amino acid content is crucial for assessing the nutritional quality of food products. acs.org LAAO-based biosensors offer a rapid and cost-effective alternative to traditional methods like high-performance liquid chromatography (HPLC). acs.org

In the food industry, these biosensors have been utilized for various analyses. For example, an amperometric biosensor was developed for the determination of L-alanine in beverages like sports drinks. acs.org Another application involves monitoring the aging of milk by measuring changes in amino acid concentrations. mdpi.com Furthermore, a biosensor incorporating L-glutamate oxidase has been successfully used to determine the levels of monosodium glutamate (MSG), a common flavor enhancer, in food products such as sauces and soups. niscpr.res.in The analysis of L-amino acids in fruit juices has also been demonstrated. researchgate.net

While the application of LAAO-based biosensors in environmental analysis is less specific, they hold potential for monitoring amino acid levels in various environmental matrices as indicators of biological activity or contamination. The general principle of detecting amino acids can be applied to water and soil samples, although this area requires further research to develop robust and specific applications.

This compound as a Biocatalyst for Organic Synthesis

The stereospecificity of this compound makes it a powerful tool for the synthesis of valuable chiral compounds, particularly α-keto acids and enantiomerically pure D-amino acids. mdpi.com Its use as a biocatalyst aligns with the principles of green chemistry by enabling reactions under mild conditions. royalsocietypublishing.org

Production of α-Keto Acids from L-Amino Acids

LAAO catalyzes the oxidative deamination of L-amino acids to their corresponding α-keto acids, which are important precursors for the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. acs.orgroyalsocietypublishing.org The enzyme's broad substrate specificity allows for the production of a wide range of α-keto acids. acs.org

Research has focused on identifying and engineering LAAOs with high activity and stability for industrial applications. For instance, an LAAO from Rhodococcus opacus (RoLAAO) has been shown to have a broad substrate spectrum. acs.org A mutant of this enzyme, M5, was capable of converting 19 out of the 20 proteinogenic L-amino acids into their corresponding α-keto acids. acs.org Similarly, an LAAO from the fungus Hebeloma cylindrosporum has been studied for the synthesis of phenylpyruvic acid from L-phenylalanine. uniprot.org

The following table presents examples of α-keto acids produced using this compound from various microbial sources.

L-Amino Acid Substrateα-Keto Acid ProductEnzyme SourceKey FindingsReference(s)
L-PhenylalaninePhenylpyruvic acidRhodococcus opacusThe M5 variant showed high conversion rates. acs.org
L-Leucineα-KetoisocaproateRhodococcus opacusEfficient conversion by the M5 variant. acs.org
L-Methionineα-Keto-γ-methylthiobutyrateRhodococcus opacusHigh catalytic efficiency observed. acs.org
L-Glutamineα-KetoglutaramatePseudoalteromonas luteoviolaceaHigh reaction rates observed. mdpi.com
L-Tyrosinep-Hydroxyphenylpyruvic acidRhodococcus opacusThe enzyme is active on aromatic L-amino acids. uniprot.org
L-PhenylalaninePhenylpyruvic acidHebeloma cylindrosporum20 mM of substrate was converted in 4 hours. uniprot.org

Enzymatic Resolution for Enantiopure Amino Acid Synthesis

The strict stereospecificity of LAAO for L-amino acids allows for the kinetic resolution of racemic (D,L)-amino acid mixtures. rsc.org In this process, the enzyme selectively oxidizes the L-enantiomer to the corresponding α-keto acid, leaving the D-enantiomer unreacted and thus in an enantiomerically pure form. mdpi.com This method is particularly valuable for the production of D-amino acids, which are important building blocks for various pharmaceuticals, including semi-synthetic antibiotics and peptide-based drugs. rsc.org

An LAAO from Rhodococcus sp. AIU Z-35-1 with broad substrate specificity has been used for the production of a variety of D-amino acids, such as D-citrulline, D-glutamine, and D-homoserine, from their racemic mixtures. rsc.org This enzymatic method provides a simpler and more versatile route compared to traditional chemical synthesis. rsc.org

The following table provides examples of enantiopure D-amino acids synthesized through the enzymatic resolution of racemic mixtures using this compound.

Racemic Amino Acid (D,L-)Enantiopure D-Amino AcidEnzyme SourceKey FindingsReference(s)
CitrullineD-CitrullineRhodococcus sp. AIU Z-35-1Successful production from the racemic mixture within 24 hours. rsc.org
GlutamineD-GlutamineRhodococcus sp. AIU Z-35-1The method proved versatile for various D-amino acids. rsc.org
HomoserineD-HomoserineRhodococcus sp. AIU Z-35-1Effective resolution at 30°C and pH 7.0. rsc.org
ArginineD-ArginineRhodococcus sp. AIU Z-35-1The enzyme's broad specificity was highlighted. rsc.org
LeucineD-LeucineRecombinant LAAO98% yield and 99% enantiomeric excess (ee) was achieved. portlandpress.com

Deracemization Processes

Deracemization is a more advanced process that aims to convert a racemic mixture entirely into a single, desired enantiomer, thus achieving a theoretical yield of 100%. researchgate.net A common strategy for the deracemization of amino acids using LAAO is a chemoenzymatic approach. portlandpress.comnih.gov This method involves the enantioselective oxidation of the L-amino acid by LAAO to the corresponding α-imino acid, which is then non-selectively reduced back to the racemic amino acid by a chemical reducing agent, such as an amine-borane complex. mdpi.comnih.gov Through repeated cycles of oxidation and reduction, the L-enantiomer is continuously consumed and regenerated as a racemate, leading to the gradual accumulation of the D-enantiomer in high enantiomeric excess. researchgate.net

This chemoenzymatic deracemization has been successfully applied to produce enantiomerically pure D-amino acids, including unnatural amino acids, which are valuable intermediates for pharmaceuticals and agrochemicals. portlandpress.comnih.gov For example, a hyper-thermostable ancestral LAAO (HTAncLAAO) has been designed and used for the preparative-scale synthesis of optically pure D-amino acids like 3-fluoro-D-phenylalanine and 4-nitro-D-phenylalanine with over 99% enantiomeric excess. researchgate.net The development of robust and stable LAAOs is crucial for the industrial feasibility of these deracemization processes. nih.gov

This compound in Antimicrobial Research

This compound (LAAO) is a flavoenzyme that catalyzes the oxidative deamination of L-amino acids, producing a corresponding α-keto acid, ammonia (B1221849), and, crucially, hydrogen peroxide (H₂O₂). um.edu.mymdpi.com This production of hydrogen peroxide is the primary mechanism behind the enzyme's significant antimicrobial properties, which have been observed against a wide array of pathogens. mdpi.comresearchgate.net Found in diverse organisms, from snake venoms to bacteria and fungi, LAAOs are a subject of intense research for their potential as novel antimicrobial agents. mdpi.comresearchgate.net

The antibacterial activity of this compound is predominantly attributed to the generation of hydrogen peroxide during the enzymatic reaction. nih.gov This reactive oxygen species induces oxidative stress, which can damage bacterial cell components like proteins, lipids, and DNA, leading to cell death. researchgate.net Research has consistently shown that the antibacterial effect of LAAO is significantly diminished or completely abolished in the presence of catalase, an enzyme that neutralizes H₂O₂, confirming the central role of hydrogen peroxide in its mechanism of action. mdpi.comnih.govnih.gov

LAAOs from various sources have demonstrated broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. mdpi.comscielo.br For instance, LAAOs isolated from snake venoms, such as those from the Bothrops and Crotalus genera, have been shown to be effective against bacteria like Staphylococcus aureus, Proteus mirabilis, Pseudomonas aeruginosa, and Escherichia coli. nih.govnih.gov Beyond snake venoms, LAAOs from bacteria, such as Pseudoalteromonas luteoviolacea, and fungi have also been identified as potent antibacterial agents. mdpi.comfrontiersin.org The mammalian LAAO known as Interleukin 4 induced gene 1 (IL4I1), expressed by immune cells, has been shown to block the growth of both Gram-positive and Gram-negative bacteria in vitro and in vivo. scielo.br This effect is primarily mediated by H₂O₂ production, but is amplified by the accumulation of ammonia, which increases the pH of the microenvironment. scielo.br

The following table summarizes key research findings on the antibacterial activity of LAAO from various sources.

LAAO SourceTarget BacteriaObserved EffectReference(s)
Bothrops leucurus (snake venom)Staphylococcus aureusGrowth inhibition (MIC of 25 µg/mL) nih.govaacrjournals.org
Bothrops marajoensis (snake venom)Pseudomonas aeruginosa, Staphylococcus aureusGrowth inhibition mdpi.com
Crotalus adamanteus (snake venom)Staphylococcus aureus, Proteus mirabilisAntibacterial activity nih.govjacc.org
Trimeresurus jerdonii (snake venom)E. coli, S. aureus, P. aeruginosa, B. megateriumGrowth inhibition nih.gov
Naja naja oxiana (snake venom)Bacillus subtilis, Escherichia coliGrowth inhibition nih.gov
Amanita phalloides (mushroom)Ralstonia solanacearumAntibacterial activity, greater against Gram-negative bacteria mdpi.com
Mammalian (IL4I1)Gram-positive and Gram-negative bacteriaBlocks in vitro and in vivo growth scielo.br
Pseudoalteromonas luteoviolacea (bacterium)General antibacterial activityContributes to the antimicrobial activity of the host bacterium frontiersin.org

Research has extended beyond bacteria to investigate the efficacy of LAAO against other pathogenic microorganisms, including fungi and viruses. The fundamental mechanism, involving the generation of H₂O₂, remains the key factor in these activities. researchgate.net

Several studies have highlighted the antifungal potential of LAAOs. For example, an LAAO isolated from Bothrops marajoensis venom demonstrated inhibitory effects on the growth of the opportunistic yeast Candida albicans. mdpi.com Similarly, a protein with LAAO activity from the sea hare Aplysia californica showed a wide spectrum of antimicrobial activities, including against yeasts and fungi. researchgate.net

The antiviral properties of LAAO are also a significant area of investigation. A notable study on an LAAO from Bothrops jararaca venom (BjarLAAO-I) reported for the first time its activity against the Dengue virus (DENV). bohrium.commdpi.com In this research, cells infected with DENV that had been pre-treated with the LAAO showed a significant decrease in viral titer, ranging from 13 to 83-fold. bohrium.commdpi.com The antiparasitic effects of this enzyme were also noted and could be inhibited by catalase, again suggesting the critical role of H₂O₂. bohrium.com Snake venom LAAOs (SV-LAAOs) have also been investigated for anti-HIV activity. um.edu.mypcronline.com

The table below outlines research findings on the antifungal and antiviral properties of LAAO.

LAAO SourceTarget MicroorganismObserved EffectReference(s)
Bothrops marajoensis (snake venom)Candida albicans (Fungus)Growth inhibition mdpi.com
Aplysia californica (sea hare)Yeasts and FungiBroad-spectrum antimicrobial activity researchgate.net
Bothrops jararaca (snake venom)Dengue Virus (DENV-3)13 to 83-fold decrease in viral titer in infected cells bohrium.commdpi.com
General Snake Venom LAAOsHuman Immunodeficiency Virus (HIV)Reported anti-HIV activity um.edu.myscielo.brpcronline.com

Potential in Advanced Therapeutic Strategies (excluding clinical human trials)

The unique enzymatic action of this compound, which generates a potent cytotoxic agent (H₂O₂) directly at a target site from a non-toxic substrate, presents significant opportunities for advanced therapeutic strategies. Research is exploring how to harness this capability for targeted treatments and integration into novel delivery platforms.

The therapeutic potential of LAAO is intrinsically linked to its ability to exert localized effects. The enzyme catalyzes the oxidative deamination of L-amino acids to produce hydrogen peroxide, a reactive oxygen species that can induce oxidative stress and trigger cell death pathways like apoptosis. um.edu.myscielo.br A key area of research is understanding and exploiting the mechanisms that concentrate this activity at specific cellular targets.

One proposed mechanism for this targeting involves the glycan (carbohydrate) moieties present on many LAAO molecules, particularly those from snake venom. um.edu.my It is hypothesized that these glycan portions of the enzyme may anchor the molecule to the surface of target cells. researchgate.net This binding would localize the production of H₂O₂, generating high concentrations directly at the cell membrane and leading to targeted cytotoxicity, while minimizing systemic exposure. um.edu.myfrontiersin.org This localized oxidative burst is a primary focus of research into the antitumor effects of LAAO, where it has been shown to induce apoptosis in various cancer cell lines without the need for the enzyme to enter the cell. scielo.brresearchgate.net The biological effects are often, at least in part, attributable to the generated H₂O₂, as the presence of catalase can inhibit the enzyme's cytotoxic action. scielo.br

The integration of LAAO into biomaterials or drug delivery systems is an emerging area of research with significant therapeutic potential. The enzyme's ability to act as a biocatalyst, converting specific L-amino acids into H₂O₂, makes it an attractive component for systems designed for in situ drug generation. mdpi.com While the direct incorporation of LAAO into complex systems like hydrogels or nanoparticles for therapeutic delivery is still in early exploratory stages, the principles have been demonstrated in other applications, such as biosensors. mdpi.commdpi.com

In the field of biosensing, LAAOs have been successfully immobilized on various surfaces, such as electrodes, to detect the presence of L-amino acids. mdpi.comresearchgate.net This demonstrates that the enzyme can be anchored to a material while retaining its catalytic activity. This same principle could theoretically be applied to create "smart" biomaterials or drug delivery vehicles. For example, a hydrogel or nanoparticle system loaded with LAAO could be delivered to a specific site, such as a tumor. Upon encountering the target L-amino acid (which is naturally present in the body), the immobilized enzyme would generate H₂O₂ directly within the diseased tissue, creating a localized therapeutic effect. This approach could enhance treatment efficacy while reducing the side effects associated with systemic administration of cytotoxic agents. The development of such systems remains a promising goal for future research.

Future Directions and Emerging Research Avenues in L Amino Acid Oxidase Studies

Unraveling Underexplored Biological Functions

While L-amino-acid oxidases are well-known for their presence in snake venoms and their role in inducing toxic effects like apoptosis, edema, and hemorrhage, their broader biological functions, particularly in non-venomous organisms, remain an active area of investigation. nih.govbiorxiv.orgwikipedia.org LAAOs are widely distributed across bacteria, fungi, birds, and mammals, suggesting their involvement in fundamental physiological processes beyond toxicity. nih.govnih.gov

Emerging research points to the involvement of LAAOs in amino acid catabolism and as a defense mechanism against bacterial and parasitic infections. biorxiv.orgnih.govnih.gov The production of hydrogen peroxide (H₂O₂) as a byproduct of the LAAO-catalyzed reaction is a key mediator of its antimicrobial activity. mdpi.comresearchgate.net This localized production of H₂O₂ can induce oxidative stress in target cells, leading to damage of cellular components like proteins, lipids, and DNA. researchgate.net Recent studies have shown that LAAO can bind directly to the surface of bacterial and cancer cells, concentrating the production of hydrogen peroxide at the cell membrane and enhancing its cytotoxic effects. wikipedia.org

In mammals, a specific LAAO known as Interleukin-4 induced gene 1 (IL4I1) has been identified as a key regulator of the adaptive immune response. nih.gov IL4I1, which primarily oxidizes L-phenylalanine, is produced by antigen-presenting cells and certain T helper cells. nih.gov By modulating T-cell proliferation and differentiation, IL4I1 plays a role in controlling immune responses, and its expression in tumor-associated macrophages suggests it could be a target for cancer immunotherapy. nih.gov Further research is needed to fully elucidate the diverse physiological and pathological roles of LAAOs in various organisms.

Integration of Multi-Omics Data for Systems-Level Understanding

To gain a comprehensive understanding of the roles of L-amino-acid oxidase in complex biological systems, researchers are increasingly turning to multi-omics approaches. By integrating data from genomics, transcriptomics, proteomics, and metabolomics, it is possible to build a more complete picture of how LAAO expression and activity are regulated and how they impact cellular networks.

For example, transcriptomic studies of venom glands have provided insights into the diversity of LAAOs present in different snake species. nih.gov Proteomic analyses have complemented this by identifying the specific LAAO proteins that are expressed. nih.gov Integrating these datasets can help to correlate the presence of specific LAAO variants with the observed toxic effects of the venom.

Furthermore, metabolomic approaches can be used to identify the substrates and products of LAAO activity within a cell or organism. This can help to uncover novel metabolic pathways in which LAAOs are involved. A systems-level understanding of LAAO function is crucial for predicting its biological effects and for designing effective strategies to either enhance or inhibit its activity for therapeutic or biotechnological purposes.

Development of High-Throughput Screening Methods for this compound Variants

The development of engineered this compound variants with improved properties relies heavily on the ability to screen large libraries of mutants efficiently. nih.gov Therefore, the development of high-throughput screening (HTS) methods is a critical area of research.

Colorimetric assays are commonly used for HTS of LAAO variants. nih.gov These assays typically detect the production of hydrogen peroxide, a product of the LAAO reaction, using a color-changing substrate. mdpi.comnih.govplos.org For example, the Prussian blue agar (B569324) plate assay allows for the rapid screening of LAAO-producing microorganisms or mutant libraries based on the formation of a blue color around colonies with LAAO activity. plos.org

Enzyme-coupled assays are another powerful tool for HTS. In this approach, the product of the LAAO reaction is used as a substrate for a second enzyme that generates a detectable signal. nih.govresearchgate.net This strategy has been successfully used to screen for phenylalanine ammonia-lyase (PAL) variants by coupling their activity to an ancestral LAAO. nih.govresearchgate.net The development of robust and sensitive HTS methods is essential for accelerating the pace of LAAO engineering and for discovering novel enzymes with desired functionalities. acs.org

Design of Next-Generation this compound-Based Biocatalysts and Biosensors

The unique catalytic properties of this compound are being harnessed for the development of advanced biocatalysts and biosensors. mdpi.com As biocatalysts, LAAOs are used for the production of enantiopure amino acids and α-keto acids. mdpi.comnih.gov Engineered LAAOs with enhanced stability and activity are being developed to improve the efficiency and cost-effectiveness of these processes. rcsb.orgresearchgate.netresearchgate.net The design of hyper-thermostable ancestral L-amino acid oxidases represents a significant step towards creating robust industrial biocatalysts. rcsb.orgresearchgate.netresearchgate.net

LAAOs are also being incorporated into biosensors for the detection of L-amino acids. mdpi.comresearchgate.net These biosensors typically work by immobilizing the enzyme on an electrode. researchgate.netmdpi.com When the target amino acid is present, the LAAO catalyzes its oxidation, producing an electrical signal that is proportional to the amino acid concentration. researchgate.net Researchers are developing next-generation biosensors with improved sensitivity, selectivity, and stability. mdpi.comoulu.fi For example, the use of nanomaterials, such as carboxylated multi-walled carbon nanotubes, has been shown to enhance the performance of LAAO-based biosensors. researchgate.netmdpi.com These advancements are paving the way for the development of novel diagnostic tools and for real-time monitoring of amino acid levels in various applications. oulu.fi

Q & A

Q. What is the enzymatic reaction catalyzed by LAAO, and how does it integrate into metabolic pathways?

LAAO catalyzes the oxidative deamination of L-amino acids, producing α-keto acids, ammonia, and hydrogen peroxide (H₂O₂) via the reaction: L-amino acid + H₂O + O₂ → 2-oxo acid + NH₃ + H₂O₂ . This enzyme participates in multiple metabolic pathways, including phenylalanine, tyrosine, and tryptophan catabolism, and impacts processes like lysosomal antigen presentation . Methodologically, confirm activity using coupled assays (e.g., peroxidase-based detection of H₂O₂) .

Q. How is LAAO activity assayed, and what are common pitfalls in quantification?

  • Colorimetric assays : Measure H₂O₂ production using horseradish peroxidase (HRP) with chromogenic substrates (e.g., o-dianisidine) .
  • Oxygen consumption : Monitor via Clark-type electrodes .
  • Pitfalls : Substrate inhibition at high concentrations, interference from endogenous peroxidases, and enzyme instability due to FAD dissociation. Standardize assays at pH 7.4–8.0 and 25–37°C .

Q. What structural features define LAAO, and how do cofactors influence its function?

LAAO is a flavoprotein containing non-covalently bound FAD (2 moles per holoenzyme) . Its oligomeric structure (e.g., 130 kDa dimer in Crotalus venom) enables substrate specificity for hydrophobic/aromatic amino acids (e.g., L-Leu) . FAD acts as an electron acceptor, and its loss during purification can reduce activity—stabilize with FAD supplementation during storage .

Advanced Research Questions

Q. How do researchers address contradictions in substrate specificity across species?

Q. Table 1. Key Kinetic Parameters of LAAOs from Diverse Sources

SourceSubstrate (Km, mM)Vmax (μmol/min/mg)pH OptimumReference
Calloselasma rhodostoma (snake)L-Phe (0.12)18.58.0
Chlamydomonas reinhardtii (alga)L-Leu (0.45)4.27.5
Rhodococcus sp. (bacterium)L-Met (1.8)9.67.4

Q. Table 2. Applications of LAAO in Biomedical Research

ApplicationMechanismModel SystemReference
Anticancer therapyH₂O₂-induced tumor cell apoptosisHeLa cells
Antimicrobial activityH₂O₂-mediated pathogen inhibitionPseudomonas aeruginosa
Platelet aggregationModulation via H₂O₂ signalingHuman platelets

Methodological Notes

  • Enzyme Stability : Store LAAO at 4°C with 0.1 mM FAD; avoid freeze-thaw cycles .
  • Contradictory Data : Cross-reference substrate lists in BRENDA and UniProt to address gaps .

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